Manganese
Description
Significance of Manganese Chemistry in Modern Science and Technology
This compound chemistry is crucial in numerous technological advancements. A primary application is in metallurgy, particularly in steel production, where this compound is an indispensable alloying agent. It enhances the strength, hardness, wear resistance, and workability of steel, with approximately 90% of all this compound produced globally being used in this sector rsc.orgmanglamchemicals.comlibretexts.org. Beyond steel, this compound is alloyed with other metals like aluminum and copper to improve properties such as corrosion resistance, notably in beverage cans rsc.orgazom.comusgs.gov.
In the realm of energy, this compound compounds, particularly this compound dioxide (MnO₂), are widely utilized as cathode materials in batteries, including alkaline and increasingly in lithium-ion batteries, due to their abundance and cost-effectiveness manglamchemicals.comnoahchemicals.comresearchandmarkets.com. The development of high-purity this compound sulfate (B86663) monohydrate (HPMSM) is a strategic focus for the growing electric vehicle (EV) battery market, aiming to enhance battery safety, performance, and cost-effectiveness researchandmarkets.comjupitermines.commanganesexenergycorp.com.
This compound compounds also serve as important catalysts in various chemical processes, including organic synthesis and industrial reactions researchgate.netacs.org. Potassium permanganate (B83412) (KMnO₄), a strong oxidizing agent, is used in water treatment and organic synthesis manglamchemicals.com. In biological systems, this compound is an essential micronutrient, acting as a cofactor for numerous enzymes involved in vital processes such as photosynthesis, carbohydrate metabolism, and antioxidant defense manglamchemicals.commdpi.com. The water-splitting complex in Photosystem II, critical for oxygen production during photosynthesis, contains a cluster of this compound atoms rsc.org.
Historical Trajectories and Milestones in this compound Compound Research
The history of this compound usage dates back to prehistoric times, with early humans using this compound dioxide as a pigment for cave paintings This compound.orglibretexts.orgmining.com.au. Ancient glassmakers also utilized this compound dioxide to decolorize glass, counteracting the green tint caused by iron impurities rsc.orgnoahchemicals.com.
The recognition of this compound as a distinct element occurred in the 18th century. Swedish chemist Carl Wilhelm Scheele identified it in 1771, and his collaborator, Johan Gottlieb Gahn, successfully isolated the metal in 1774 by reducing this compound dioxide with carbon rsc.orgThis compound.orglibretexts.orgnih.gov. This isolation marked a significant milestone in this compound chemistry.
The 19th century saw the increasing importance of this compound in steelmaking. Patents for using this compound in steel were granted in the UK in the late 18th and early 19th centuries This compound.orglibretexts.orgThis compound.org. Researchers observed that this compound increased iron's hardness without sacrificing malleability or toughness This compound.orglibretexts.orgThis compound.org. Industrial-scale production of ferrothis compound alloys began in the mid-19th century, coinciding with the advent of the modern steel industry This compound.orglibretexts.orgThis compound.org. Another key development in the late 19th century was the invention of the dry cell battery by Leclanché in 1868, which incorporated this compound dioxide libretexts.orgThis compound.org.
The 20th and 21st centuries have witnessed a continuous expansion of this compound's applications and research into its complex chemistry, particularly in catalysis, energy storage, and bioinorganic chemistry researchgate.netacs.orgmdpi.com.
Multidisciplinary Methodological Frameworks in this compound Studies
Research into this compound compounds employs a wide array of multidisciplinary methodologies, drawing from chemistry, physics, materials science, biology, and engineering acs.orgresearchgate.net.
Spectroscopic techniques are fundamental to understanding the electronic structure, oxidation states, and coordination environments of this compound in various compounds. Techniques such as UV-Vis, FTIR, EPR, XANES, and EXAFS spectroscopies, along with NMR for diamagnetic species, provide detailed insights into molecular and electronic structures scielo.bracs.orgmdpi.com. X-ray crystallography is crucial for determining the solid-state structures of this compound complexes and materials scielo.brmdpi.com.
Electrochemical methods, including cyclic voltammetry and spectroelectrochemistry, are employed to study the redox behavior of this compound compounds, which is central to their function in catalysis and energy storage scielo.bracs.org.
Theoretical calculations, particularly Density Functional Theory (DFT), play a vital role in complementing experimental studies by providing insights into reaction mechanisms, electronic properties, and structural characteristics of this compound complexes and materials scielo.brmdpi.commpg.de.
Materials science approaches are essential for synthesizing and characterizing this compound-based materials for specific applications, such as battery cathodes and catalysts. This involves techniques for controlling morphology, particle size, and crystal structure acs.org.
Bioinorganic chemistry utilizes techniques to study the role of this compound in biological systems, including enzyme kinetics, protein crystallography of manganoenzymes, and spectroscopic methods to probe the metal active sites mdpi.commdpi.com.
Environmental science methodologies are used to study the biogeochemical cycling of this compound in soils and aquatic systems, examining its role in the transformation of organic matter and pollutant fate acs.orgresearchgate.net.
This multidisciplinary approach is crucial for addressing the complex challenges and opportunities in this compound chemistry research.
Current Research Frontiers and Strategic Objectives for this compound Compounds
Current research frontiers in this compound chemistry are driven by the need for sustainable technologies, efficient energy solutions, and a deeper understanding of biological processes.
A major strategic objective is the development of advanced this compound-based materials for energy storage. This includes optimizing this compound oxides and other this compound compounds for use in high-energy density and long-cycle life batteries, particularly for electric vehicles and grid-scale storage researchandmarkets.comjupitermines.comresearchgate.net. Research focuses on improving the electrochemical performance, stability, and cost-effectiveness of these materials researchandmarkets.comjupitermines.com.
Another significant frontier is the exploration of this compound complexes as catalysts for a wide range of chemical transformations. Researchers are developing new this compound catalysts for organic synthesis, aiming to replace more expensive or toxic precious metal catalysts researchgate.netacs.org. This includes investigations into reactions such as C-H activation, hydrosilylation, and CO₂ reduction researchgate.netacs.orgmpg.de. The design of bioinspired this compound catalysts that mimic the activity of natural manganoenzymes is also an active area scielo.brmpg.de.
In bioinorganic chemistry, research continues to unravel the intricate roles of this compound in biological systems. This includes detailed studies of the mechanism of the Photosystem II water-splitting complex and the function of this compound-containing enzymes like superoxide (B77818) dismutase rsc.orgmdpi.com. Understanding these biological roles can inspire the design of new catalysts and therapeutic agents mdpi.comfrontiersin.org.
Environmental research focuses on the role of this compound in biogeochemical cycles, particularly its influence on carbon cycling and its potential for use in environmental remediation technologies, such as water treatment acs.orgresearchgate.net.
Strategically, there is also an emphasis on securing sustainable and reliable sources of this compound and developing efficient and environmentally friendly methods for its extraction and processing manganesexenergycorp.comengineering.org.cn. This includes exploring new mining techniques and improving the utilization of this compound resources engineering.org.cn.
Structure
2D Structure
Properties
IUPAC Name |
manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHULOQIROXLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mn | |
| Record name | MANGANESE | |
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DSSTOX Substance ID |
DTXSID2024169, DTXSID801314870 | |
| Record name | Manganese | |
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| Record name | Manganese, ion (Mn1-) | |
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Molecular Weight |
54.93804 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Manganese appears as a lustrous, brittle, silvery solid. (NIOSH, 2022), Dry Powder; Other Solid, A lustrous, brittle, silvery solid; [NIOSH], GREY-WHITE POWDER., A lustrous, brittle, silvery solid. | |
| Record name | MANGANESE | |
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| Record name | MANGANESE | |
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| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
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Boiling Point |
3564 °F at 760 mmHg (NIOSH, 2023), 2061 °C, 1962 °C, 3564 °F | |
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| Record name | MANGANESE, ELEMENTAL | |
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| Record name | MANGANESE | |
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| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
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| Record name | Manganese compounds and fume (as Mn) | |
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Solubility |
Insoluble (NIOSH, 2023), Readily dissolves in dilute mineral acids, Solubility in water: none, Insoluble | |
| Record name | MANGANESE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | MANGANESE, ELEMENTAL | |
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| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
7.2 (metal) (NIOSH, 2023) - Denser than water; will sink, 7.3 g/cu cm, Density: alpha, 7.47 at 20 °C; beta, 7.26 at 20 °C; gamma, 6.37 at 1100 °C; delta, 6.28 at 1143 °C, 7.47 g/cm³, 7.20 (metal) | |
| Record name | MANGANESE | |
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| Record name | MANGANESE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0174 | |
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| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Vapor pressure: 5.55X10-7 Pa at 800 K; 0.00221 at 1000 K; 0.524 Pa at 1200 K; 24.9 Pa at 1400 °C /Calculated/, 1 Pa at 955 °C (solid); 10 Pa at 1074 °C (solid); 100 Pa at 1220 °C (solid); 1 kPa at 1418 °C /liquid/; 10 kPa at 1682 °C /liquid/; 100 kPa at 2060 °C /liquid/, 0 mmHg (approx) | |
| Record name | MANGANESE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MANGANESE, COMPOUNDS & FUME (as Mn) | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0379.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Hard grey metal, Steel grey, lustrous, hard, brittle metal, Alpha is body centered cubic; beta is cubic; delta is body centered cubic., Gamma or electrolytic manganese is face centered cubic; when stabilized at room temp it is face-centered tetragonal., For more Color/Form (Complete) data for MANGANESE, ELEMENTAL (6 total), please visit the HSDB record page. | |
CAS No. |
7439-96-5, 19768-33-3, 22325-60-6, 23317-90-0 | |
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| Record name | Manganese | |
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| Record name | MANGANESE | |
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Melting Point |
2271 °F (NIOSH, 2023), 2271 °F, 1246 °C, Alpha is stable below approx 710 °C; beta is stable between 710-1079 °C; gamma is stable between 1079-1143 °C; delta is stable between 1143 °C and its melting point., 1244 °C | |
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| Record name | MANGANESE | |
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Coordination Chemistry of Manganese Complexes
Structural Elucidation and Dynamic Properties of Manganese Coordination Environments
Advanced Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction)
Single-crystal X-ray diffraction (SCXRD) is a fundamental technique for determining the precise three-dimensional structures of this compound coordination compounds. This technique provides detailed information about bond lengths, bond angles, coordination geometries, and intermolecular interactions within the crystal lattice. Such structural data are crucial for understanding the relationship between a complex's structure and its physical and chemical properties.
For instance, SCXRD has been used to characterize novel this compound coordination polymers. In one study, the reaction of an organic nitrogen-donor ligand, KSCN, and Mn(NO₃)₂ yielded a 1D coordination polymer, [Mn₂(SCN)₂(OH)₂]₃·CH₃OH. Crystallographic analysis revealed that the Mn(II) atoms in this polymer exhibit an octahedral coordination environment, bonded to two nitrogen atoms from pyridine (B92270) rings, two nitrogen atoms from isothiocyanate groups, and two oxygen atoms from hydroxyl groups. The compound crystallized in the triclinic P₁ space group. nih.gov Another study utilized SCXRD to determine the structure of a new inorganic coordination compound, Mn₂Hg₄(SCN)₁₂. This compound crystallizes in the monoclinic system, P2₁/c space group. researchgate.net
SCXRD is also vital for characterizing polynuclear this compound clusters, including those exhibiting single-molecule magnet behavior. Analysis of mixed-valence tetranuclear [Mnᴵᴵ₂Mnᴵᴵᴵ₂(HBuDea)₂(BuDea)₂(EBA)₄] and undecanuclear [Mnᴵᴵᴵ₃Mnᴵᴵᴵ₈O₄(OH)₂(BuDea)₆(DMBA)₈] clusters provided insights into their core structures and how these relate to their magnetic properties. rsc.org The archetypal single-molecule magnet, [Mn₁₂O₁₂(OAc)₁₆(H₂O)₄] (Mn₁₂-acetate), has a well-defined core-shell structure determined by X-ray diffraction, featuring a central Mnᴵⱽ₄O₄ cube surrounded by a ring of eight Mnᴵᴵᴵ units. wikipedia.orgmdpi.com
Crystallographic studies can also reveal temperature-induced structural transformations in this compound complexes. For example, a binuclear organic this compound chloride cluster with octahedral coordination was shown to undergo a structural transformation to a monothis compound halide in tetrahedral coordination upon heating, as confirmed by SCXRD. rsc.org
Here is a table summarizing crystallographic data for a few this compound complexes:
| Compound | Formula | Crystal System | Space Group | Key Coordination Geometry | Citation |
| 1D coordination polymer | [Mn₂(SCN)₂(OH)₂]₃·CH₃OH | Triclinic | P₁ | Octahedral Mn(II) | nih.gov |
| Inorganic coordination compound | Mn₂Hg₄(SCN)₁₂ | Monoclinic | P2₁/c | Not specified | researchgate.net |
| Binuclear organic this compound chloride cluster (before transformation) | (C₄NOH₁₀)₅Mn₂Cl₉·C₂H₅OH | Not specified | Not specified | Octahedral Mn(II) | rsc.org |
| Monothis compound halide (after transformation) | (C₄NOH₁₀)₂MnCl₄ | Not specified | Not specified | Tetrahedral Mn(II) | rsc.org |
| Dinuclear complex with carbonohydrazide ligand | [Mn₂(H₄L¹)₂(H₂O)₄]·Cl₄ (H₄L¹ = 1-(1-(pyridin-2-yl)ethylidene)carbonohydrazide) | Not specified | P-1 | Heptacoordinated Mn(II) | scirp.org |
Solution-Phase Dynamics and Ligand Exchange Kinetics
The behavior of this compound coordination complexes in solution is influenced by their dynamics, including ligand exchange processes. Understanding the kinetics and mechanisms of ligand exchange is crucial for applications such as catalysis, where the lability of ligands can impact catalytic activity.
Studies using techniques like variable temperature ¹⁷O NMR spectroscopy have investigated the dynamics of water exchange in this compound(II) complexes. For the hexa-aqua ion, [Mn(H₂O)₆]²⁺, the rate of aquo-ligand exchange remains independent of pH in the range of 3.2-6.0. nih.gov In contrast, the rate of water exchange in a this compound(II)-functionalized polyoxometalate, [Mn₄(H₂O)₂(P₂W₁₅O₅₆)₂]¹⁶⁻, is significantly affected by pH, varying by a factor of fifteen over the same pH range. This pH dependence correlates with the deprotonation of the polyoxometalate framework. nih.gov
Ligand exchange kinetics can also be influenced by the flexibility of the ligands. Research on this compound(I) tricarbonyl complexes with scaffold-based ligands has shown that increased molecular flexibility in the ligand scaffold can accelerate ligand substitution kinetics. nsf.gov For example, a complex with a more flexible thianthrene-based ligand exhibited faster ligand substitution compared to an analogous complex with a rigid anthracene-based ligand. nsf.gov
NMR spectroscopy is a valuable tool for studying ligand exchange and complex formation kinetics. While ¹H NMR can be challenging for paramagnetic this compound complexes due to resonance broadening, studies utilizing other nuclei like ¹⁷O or ¹⁵N, or focusing on diamagnetic Mn(I) complexes, provide insights into exchange processes. researchgate.net
Magnetic Phenomena in this compound Coordination Compounds: Elucidating Structure-Property Relationships
This compound coordination compounds exhibit a wide array of magnetic phenomena, ranging from simple paramagnetism to complex molecular magnetism and single-molecule magnet behavior. The magnetic properties are intimately linked to the electronic structure of the this compound ions, their oxidation states, coordination environment, and the nature of the bridging ligands that mediate magnetic interactions between metal centers. Elucidating these structure-property relationships is a key area of research.
Paramagnetism and Diamagnetism: Theoretical and Experimental Investigations
This compound ions in different oxidation states and coordination environments can be paramagnetic (possessing unpaired electrons) or diamagnetic (all electrons paired). The magnetic susceptibility of a this compound complex can be measured experimentally to determine the number of unpaired electrons and understand the spin state. Theoretical calculations, such as Density Functional Theory (DFT), are employed to complement experimental findings and provide deeper insights into the electronic structure and magnetic behavior. mdpi.comqcri.or.jpacs.org
High-spin Mn(II) (d⁵ configuration) and Mn(III) (d⁴ configuration) are common paramagnetic states, with five and four unpaired electrons, respectively. acs.orgtandfonline.com The strong paramagnetism in Mn(II) compounds like this compound(II) bromide tetrahydrate is attributed to the presence of five unpaired electrons. acs.org Diamagnetism is observed in certain this compound complexes, particularly those where this compound is in a low oxidation state or coordinated by strong field ligands that promote spin pairing. For example, some substituted this compound carbonyls, Mn(CO)₅L, are diamagnetic. qcri.or.jp Theoretical studies on these diamagnetic Mn(I) complexes have shown that the metal chemical shift in NMR is predominantly determined by the paramagnetic term, arising from d-d excitations due to the open 3d shell of the this compound atom. qcri.or.jp
Molecular Magnetism and Single-Molecule Magnet Behavior in this compound Clusters
Polynuclear this compound clusters are particularly interesting for their molecular magnetism, where the magnetic properties arise from the collective behavior of multiple interacting this compound ions within a single molecule. A significant area within molecular magnetism is the study of Single-Molecule Magnets (SMMs). SMMs are individual molecules that can function as magnets below a characteristic blocking temperature (Tʙ), exhibiting magnetization hysteresis of purely molecular origin. wikipedia.orgfrontiersin.org This behavior is distinct from conventional bulk magnetism, which relies on long-range magnetic ordering. wikipedia.org
This compound clusters have been at the forefront of SMM research, with the archetype SMM being the dodecanuclear complex [Mn₁₂O₁₂(OAc)₁₆(H₂O)₄], often referred to as "Mn₁₂-acetate". wikipedia.orgfrontiersin.org This molecule possesses a spin ground state of S=10, resulting from the coupling of spins on eight Mnᴵᴵᴵ (S=2) and four Mnᴵⱽ (S=3/2) centers. frontiersin.org The slow relaxation of magnetization in SMMs is due to an energy barrier for spin reversal, which arises from a combination of a high spin ground state and significant magnetic anisotropy, often related to zero-field splitting (ZFS). mdpi.comberkeley.edu In Mn₁₂-acetate, the uniaxial anisotropy is caused by the elongation of the Mnᴵᴵᴵ ions due to Jahn-Teller distortion. mdpi.com
Research in this field aims to synthesize new this compound clusters with enhanced SMM properties, particularly higher blocking temperatures, for potential applications in high-density magnetic data storage and quantum computing. wikipedia.org Strategies for synthesizing this compound SMMs include the combination of appropriate this compound starting materials and organic ligands, comproportionation reactions, and reductive aggregation routes. frontiersin.org The nature of bridging ligands plays a critical role in mediating the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between this compound centers, which in turn determines the spin ground state of the cluster. mdpi.comtandfonline.comfrontiersin.org
Data on the magnetic properties of this compound clusters often includes parameters such as the spin ground state (S), the effective energy barrier to spin reversal (Ueff), and the exchange coupling constants (J).
Here is a table illustrating magnetic properties of some this compound complexes:
| Compound | Type of Magnetism | Spin Ground State (S) | Key Magnetic Property / Observation | Citation |
| [Mn₁₂O₁₂(OAc)₁₆(H₂O)₄] (Mn₁₂-acetate) | Single-Molecule Magnet | 10 | Slow magnetic relaxation, magnetization hysteresis below Tʙ | wikipedia.orgfrontiersin.org |
| [Mnᴵᴵ₂Mnᴵᴵᴵ₂(HBuDea)₂(BuDea)₂(EBA)₄] | Single-Molecule Magnet | 9 | SMM behavior, high energy barrier Ueff/kB up to 51 K | rsc.org |
| [Mnᴵᴵ₃Mnᴵᴵᴵ₈O₄(OH)₂(BuDea)₆(DMBA)₈] | Paramagnetic | Not specified | Dominant antiferromagnetic coupling | rsc.org |
| [Mn(5,5-TC)(NO)] (5,5-TC = 5,5-tropocoronand) | Paramagnetic | 1 (calculated) | Rare example of a paramagnetic {MNO}⁶ complex | acs.orgmit.edu |
| Mn₂Mo₃O₈ | Ferrimagnetic | Not specified | Ferrimagnetic order below approximately 40 K | rsc.org |
| [Mn₂(OH-BDC)₂(DMF)₃] (BDC = 1,4-benzene dicarboxylic acid, DMF = N,N'-dimethylformamide) | Antiferromagnetic | 5/2 (per Mn²⁺) | 1D S = 5/2 Heisenberg antiferromagnetic chain behavior, J/kB ~ 1.1 K | researchgate.net |
Reactivity Patterns and Mechanistic Pathways of this compound Coordination Compounds
This compound coordination compounds exhibit diverse reactivity patterns and participate in various catalytic and stoichiometric reactions. Understanding the mechanistic pathways involved is crucial for designing new catalysts and reaction systems. This compound complexes are involved in reactions such as oxidation, C-H bond functionalization, and ligand substitution.
High-valent this compound-oxo species, for example, are implicated as reactive intermediates in oxidation reactions, including water oxidation. uni-kiel.deresearchgate.net Theoretical studies using DFT have explored the electronic properties and reactivity of terminal high-valent metal-oxo complexes of this compound and other transition metals towards C-H bond activation. researchgate.net These studies suggest that the reactivity is influenced by the metal-oxo bond strength and the oxyl character of the oxygen atom. researchgate.net
This compound complexes are also active in C-H bond functionalization reactions. Bioinspired this compound complexes containing tetradentate aminopyridine ligands have been shown to promote catalytic C-H oxygenation via mechanisms resembling enzymatic pathways, such as hydrogen atom transfer (HAT) followed by hydroxyl rebound. nih.gov Competitive ligand transfer pathways, where ligands other than hydroxyl are transferred, can also occur, leading to mixtures of products like alcohols and esters. nih.gov The selectivity for these pathways can be influenced by factors such as the catalyst structure and the reaction medium. nih.gov
Mechanistic investigations often employ a combination of experimental techniques and theoretical calculations. Time-resolved spectroscopy and in situ NMR studies have been used to probe the mechanistic steps in this compound-catalyzed C-H bond functionalization reactions, providing insights into catalyst activation, intermediate species (such as manganacycles), and the steps involved in bond formation. nih.gov These studies have revealed the intricate network of steps that constitute the catalytic cycle. nih.gov
The reactivity of this compound complexes can also be influenced by their oxidation state and coordination environment. For instance, the acidity dependence of ligand exchange reactions can vary depending on the oxidation state of the this compound center. researchgate.net
Here is a table outlining some reactivity patterns and associated mechanistic concepts:
| Reactivity Pattern | Examples | Key Mechanistic Concepts Involved | Citation |
| Oxidation | Water oxidation, C-H bond oxygenation | High-valent metal-oxo intermediates, Hydrogen Atom Transfer (HAT) | uni-kiel.deresearchgate.netnih.gov |
| C-H Bond Functionalization | C-H oxygenation, C-H amination, olefin aziridination | HAT, Ligand Rebound (e.g., hydroxyl, carboxylate), Migratory Insertion | nih.govnih.govresearchgate.net |
| Ligand Substitution | Water exchange, substitution in carbonyl complexes | Dissociative or Associative pathways, Influence of ligand flexibility and electronic properties | nih.govnsf.govresearchgate.net |
Redox Chemistry and Electrochemistry of Manganese Systems
Oxidation State Stabilization and Interconversion Dynamics in Manganese Compounds
This compound readily accesses multiple oxidation states, with the stability of a particular state being highly dependent on the chemical environment, including pH, ligand coordination, and the presence of oxidizing or reducing agents. The interconversion between these states often involves significant structural rearrangements and electron transfer processes.
Thermochemical and Kinetic Aspects of Redox Transitions
The thermochemical feasibility of a redox transition in a this compound system is determined by the relative free energies of the initial and final states. These energies are influenced by factors such as bond strengths, solvation energies, and crystal lattice energies in solid-state materials. For instance, the thermal reduction of Mn₂O₃ to Mn₃O₄ and subsequently to MnO involves high temperatures, indicating the energy required to facilitate these transitions and the associated oxygen release acs.org. The kinetics of these transitions, which dictate the rate at which they occur, are affected by factors such as activation energy, surface area, and diffusion rates of reactants and products acs.orgmdpi.com. Doping this compound oxides with other metals, such as iron or molybdenum, can influence the kinetics and cyclability of these redox processes by altering the material's structure and facilitating smoother phase transitions mdpi.comacs.org.
Data from studies on thermochemical energy storage using this compound oxides highlight the importance of understanding the kinetics of the Mn₂O₃/Mn₃O₄ redox couple. For example, the conversion of Mn₂O₃ to Mn₃O₄ can follow an nth-order rate law, while the conversion of Mn₃O₄ to MnO might be diffusion-controlled acs.org.
Disproportionation Reactions of Intermediate this compound Oxidation States
Intermediate oxidation states of this compound, such as Mn(III), Mn(V), and Mn(VI), can be susceptible to disproportionation reactions, where a single species is simultaneously oxidized and reduced to form two different products with higher and lower oxidation states, respectively doubtnut.combrainly.in. A classic example is the disproportionation of manganate(VI) (MnO₄²⁻) in acidic medium, where Mn(VI) is oxidized to permanganate(VII) (MnO₄⁻) and reduced to this compound(IV) dioxide (MnO₂) doubtnut.combrainly.in. This occurs because Mn(VI) is in an intermediate oxidation state that can both gain and lose electrons doubtnut.com. Similarly, the manganate(V) ion (MnO₄³⁻) in acidic solution can disproportionate into Mn(VII) and Mn(IV) doubtnut.com. The stability of these intermediate states is highly dependent on the pH of the solution, with disproportionation often favored under acidic conditions.
Electron Transfer Processes in this compound Complexes
Electron transfer is a fundamental process in the redox chemistry of this compound complexes, enabling the interconversion between different oxidation states. These processes can occur via different mechanisms depending on the nature of the complexes and the reaction environment.
Proton-Coupled Electron Transfer (PCET) in this compound Systems
Proton-Coupled Electron Transfer (PCET) reactions involve the concerted or sequential transfer of both an electron and a proton diva-portal.orgmsu.edu. This type of reaction is particularly relevant in this compound chemistry, especially in biological systems like the oxygen-evolving complex (OEC) of Photosystem II, where this compound plays a crucial role in water oxidation msu.eduresearchgate.net.
PCET can offer an energetic advantage by lowering the activation barrier compared to separate electron and proton transfer steps diva-portal.org. In this compound systems, PCET is implicated in reactions involving O-H, N-H, and C-H bonds diva-portal.org. The mechanism can be concerted (ETPT), where the electron and proton transfer simultaneously, or sequential (ET/PT or PT/ET) diva-portal.orgmsu.edu.
Research on this compound complexes, including model systems for the OEC, has explored the kinetics and mechanisms of PCET. These studies often involve examining kinetic isotope effects and the dependence of reaction rates on pH researchgate.netpnas.org. The regulation of PCET is considered essential for the efficient redox changes of this compound in biological processes like water splitting researchgate.net.
Electrochemical Properties and Redox Potentials of this compound Species
The electrochemical properties of this compound species are characterized by their redox potentials, which quantify the thermodynamic driving force for electron transfer reactions. These potentials are highly sensitive to the oxidation state of this compound, the coordinating ligands, and the surrounding environment, such as pH and solvent researchgate.netacs.org.
This compound exhibits a wide range of redox potentials across its various oxidation states. For example, the reduction potential for the Mn(III)/Mn(II) couple can vary significantly depending on the ligands, ranging from +1.51 V vs. NHE for the hydrated ions at pH 0 to -0.95 V with certain ligands at higher pH researchgate.net. Ligands can significantly influence the redox potential by stabilizing certain oxidation states acs.orgnih.gov. Electron-withdrawing substituents on ligands can increase the redox potential, making the higher oxidation state more stable acs.org.
Cyclic voltammetry is a common electrochemical technique used to study the redox behavior of this compound complexes and determine their formal potentials acs.orgnih.gov. These studies reveal quasi-reversible or irreversible electron transfer processes depending on the complex and conditions acs.org. The pH of the solution plays a critical role in the electrochemical behavior of many this compound species, with redox potentials often exhibiting a significant dependence on pH due to coupled proton transfer equilibria nih.govresearchgate.net. For instance, the formal potential of the Mn(IV)P/Mn(III)P redox couple in certain this compound porphyrin complexes decreases as the pH increases nih.gov.
Mediated electrochemical measurements are also employed to characterize the redox properties of solid this compound oxides, providing insights into their surface reactivity and electron transfer characteristics epfl.ch.
The ability to tune the redox potentials of this compound centers through ligand design and environmental control is crucial for applications in catalysis, sensing, and energy storage acs.orgnih.gov.
Cyclic Voltammetry and Chronoamperometry in Mechanistic Elucidation
Cyclic voltammetry (CV) is widely used to study the redox processes of this compound complexes by sweeping the potential of a working electrode and measuring the resulting current. The positions and shapes of the peaks in a cyclic voltammogram provide information about the formal reduction potentials, reversibility of electron transfer steps, and the presence of coupled chemical reactions. rsc.orgfrontiersin.orgmdpi.comacs.orgrsc.org
For example, cyclic voltammetric studies on this compound(II) tertiary arylphosphine complexes have suggested a one-electron transfer process. The reversibility of this process was found to increase as the temperature decreased, indicating an electrochemical-chemical (EC) mechanism. The formal potential (E°') values were observed to be influenced by both the anion and phosphine (B1218219) ligands coordinated to the this compound center. rsc.org
In the context of electrocatalytic hydrogen evolution, cyclic voltammetry has been employed to investigate mononuclear this compound complexes. Quantum chemical studies combined with CV data have helped assign peaks in the voltammograms to structural changes occurring in the complex during the reaction. The first one-electron reduction is often crucial for generating an open ligand-based site necessary for protonation. frontiersin.org
This compound carbonyl complexes, such as those based on [Mn(bpy)(CO)3Br], show characteristic electrochemical behavior in cyclic voltammetry. Under an inert atmosphere, initial reduction can lead to the loss of a halide ligand and subsequent dimerization. Further reduction of the dimer can generate the catalytically active species. mdpi.comliverpool.ac.uk
Chronoamperometry is another electrochemical technique used to study the kinetics of electrochemical processes by measuring the current as a function of time following a step in potential. acs.orgnih.govmdpi.com This technique can be used to investigate diffusion-controlled processes and the formation or consumption of electroactive species. Chronoamperometry has been explored for the quantitative analysis of this compound ions in water samples, demonstrating effectiveness in measuring Mn2+ concentrations with good recovery rates and reproducibility. researchgate.net Studies on the electrodeposition of this compound and this compound dioxide on carbon electrodes have also utilized chronoamperometry to investigate the deposition process at various potentials. acs.orgmdpi.com Chronoamperometric curves can reveal differences in electrochemical behavior and the efficiency of this compound reduction under different potential conditions. mdpi.com
Electrocatalytic Applications of this compound Complexes
This compound complexes have emerged as promising electrocatalysts for various reactions, particularly those involving the reduction of small molecules like CO2 and the oxidation of water. acs.orgresearchgate.netliverpool.ac.ukdcu.ie Their earth abundance and tunable redox properties make them attractive alternatives to noble metal catalysts. digitellinc.comacs.orgresearchgate.net
This compound carbonyl complexes, such as those based on the [Mn(bpy)(CO)3Br] framework, have been extensively studied for the electrocatalytic reduction of CO2 to CO. acs.orgliverpool.ac.ukdcu.ie These catalysts typically require the presence of a weak Brønsted acid to show CO2 reduction activity. acs.orgliverpool.ac.uk The mechanism often involves a proton-assisted CO2 binding step. liverpool.ac.uk Water-soluble this compound complexes have also been developed for CO2 reduction in aqueous solutions, demonstrating activity and selectivity across a range of pH values. dcu.ieacs.org For instance, a water-soluble Mn polypyridyl complex showed selectivity towards CO2 reduction, achieving a CO:H2 ratio of 3.8:1 at -1.40 V in aqueous electrolyte at pH 9. dcu.ieacs.org Controlled potential electrolysis experiments are often used to determine the faradaic efficiency and selectivity of these electrocatalytic processes. mdpi.commdpi.com
This compound-based materials, including oxides and complexes, have also been investigated as electrocatalysts for water splitting, specifically for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). researchgate.netmdpi.commpg.de this compound oxides, particularly 2D this compound oxides, show promise as electrode materials in energy storage devices and electrocatalysis due to their high surface area and multiple oxidation states facilitating reversible transitions during charge and discharge. rsc.org While some this compound-based catalysts have shown promising initial efficiency for water splitting, challenges related to their stability and conductivity in industrial applications are being addressed through ongoing research focusing on structural design and performance optimization. mpg.dersc.org
Detailed research findings on this compound electrocatalysis often involve analyzing turnover frequencies (TOF) and faradaic efficiencies (FE). For example, this compound(I) diamine complexes have been reported as electrocatalysts for CO2 reduction to CO, exhibiting TOF values of up to 108 s-1 and CO faradaic yields around 85% with low overpotentials. mdpi.com Heterogeneous this compound-based catalysts have also shown high CO faradaic efficiency (up to 97%) and high current density at low overpotential for CO2 reduction. d-nb.info
Photoredox Chemistry of this compound Compounds: Light-Induced Electron and Energy Transfer
This compound complexes are gaining attention as photocatalysts due to their eco-compatibility, versatile valence states, and ability to undergo multiple electronic excitations. chemistryviews.orgnih.govacs.org Photoredox catalysis utilizes light energy to drive redox reactions, often involving electron or energy transfer processes. sci-hub.sediva-portal.org
Visible light-induced this compound catalysis has emerged as a versatile tool for promoting various organic transformations. sci-hub.se this compound can induce chemical reactions through photo-induced electron transfer or atom/group transfer processes. sci-hub.se Compared to noble metal photocatalysts like ruthenium and iridium, this compound offers advantages in terms of cost and abundance. digitellinc.comchemistryviews.org
Research has focused on developing this compound complexes with improved photophysical properties, such as longer excited-state lifetimes and enhanced visible light response, to facilitate efficient photoinduced electron transfer. chemistryviews.orgnih.gov For instance, this compound complexes with boron-containing N-heterocyclic carbene ligands have been developed, exhibiting excited-state lifetimes up to microseconds for Mn(IV) and nanoseconds for Mn(III), along with strong photoredox properties. chemistryviews.orgnih.gov These complexes have been successfully applied in various photochemical transformations, including cross-coupling reactions and the formation of C-P, C-B, C-S, C-Se, and C-N bonds. chemistryviews.orgnih.govacs.org The proposed mechanism for some photoredox reactions involves photoexcitation of a Mn(III) complex, followed by single-electron transfer to a substrate to generate radicals, which then undergo recombination to form the product. chemistryviews.org
Light-induced electron transfer from this compound centers has been studied in the context of artificial photosynthesis, where this compound clusters play a role in water oxidation. mpg.dediva-portal.orgias.ac.in Synthetically linked systems involving a this compound complex as an electron donor and a photosensitizer like a ruthenium(II) tris-bipyridine unit have been investigated. diva-portal.orgias.ac.inacs.orgacs.orgnih.govacademie-sciences.fr These studies aim to mimic the electron transfer processes occurring in natural photosynthesis. diva-portal.orgias.ac.in For example, a Mn2II,II-RuII-NDI triad (B1167595) demonstrated light-induced formation of an oxidized this compound dimer complex (Mn2II,III) and a reduced naphthalenediimide (NDI•-) acceptor, with an unusually long-lived charge-separated state. acs.orgnih.gov This long lifetime was attributed to a large reorganization energy associated with the this compound complex. acs.orgnih.gov
Light-induced energy transfer processes involving this compound compounds are also relevant in photochemistry. Energy transfer can occur from a photoexcited species to a this compound center or a complex, leading to subsequent chemical transformations. diva-portal.orgsnf.ch Studies on ruthenium-manganese complexes have explored both electron and energy transfer pathways. diva-portal.org
This compound carbonyl complexes like Mn2(CO)10 can undergo homolysis of the Mn-Mn bond upon visible light irradiation, generating radical species that can participate in atom transfer reactions. sci-hub.seresearchgate.netresearchgate.net This property has been utilized in photoredox Minisci-type alkylation reactions. researchgate.netresearchgate.net
Metal-organic frameworks (MOFs) incorporating this compound have also been explored as photocatalysts for visible light-driven reactions, such as oxidative coupling reactions. mdpi.com The photocatalytic activity of these materials is related to their band gap energies and the electronic properties of the this compound centers within the framework. mdpi.com
Bioinorganic Chemistry of Manganese: Mechanistic Insights
Manganese in Metalloenzymes: Structure-Function and Catalytic Mechanisms
This compound is an integral component of numerous metalloenzymes, where it is crucial for their catalytic activity and structural stability. fiveable.me These enzymes catalyze a wide range of reactions, including oxidoreductions, hydrolysis, phosphorylation, and decarboxylation. nih.gov The specific function of this compound within an enzyme is dictated by its coordination environment and oxidation state within the active site. fiveable.me
Oxygen-Evolving Complex of Photosystem II: Water Oxidation Pathways
The oxygen-evolving complex (OEC), also known as the water-splitting complex, is a remarkable this compound-containing metalloenzyme central to oxygenic photosynthesis in plants, algae, and cyanobacteria. wikipedia.orgresearchgate.net Located in photosystem II (PSII), the OEC catalyzes the photo-oxidation of water into molecular oxygen, protons, and electrons, a process vital for sustaining aerobic life on Earth. wikipedia.orgresearchgate.netnih.govdrpress.orgdrpress.org
The active site of the OEC is a sophisticated cluster containing four this compound atoms and one calcium atom, bridged by oxygen atoms, with the general formula Mn₄Ca₁OₓCl₁₋₂(HCO₃)y. wikipedia.org This cluster is bound to core proteins of PSII, specifically the D1 and CP43 subunits, and is stabilized by peripheral membrane proteins. wikipedia.org The mechanism of water oxidation proceeds through a series of five intermediate states, known as the S-states (S₀ to S₄), as described by the Kok cycle. wikipedia.orgresearchgate.netlibretexts.org Each step in the cycle involves the absorption of a photon, leading to the sequential oxidation of the this compound cluster. wikipedia.orglibretexts.org
The precise oxidation states of the this compound ions within the OEC during the Kok cycle have been a subject of extensive research and debate. wikipedia.orglibretexts.org However, it is understood that the cluster undergoes a series of oxidation steps, losing one electron at each step, ultimately leading to the accumulation of oxidizing equivalents necessary for water splitting. libretexts.org The mechanism is proposed to involve the formation of an O-O bond, potentially through the coupling of a this compound-oxide species with a calcium oxide/hydroxide (B78521). wikipedia.org The wide range of accessible oxidation states for this compound is a key advantage for its role in this multi-step redox process. libretexts.org
The catalytic cycle can be summarized as the absorption of four photons to drive the oxidation of two water molecules: 2 H₂O → O₂ + 4 H⁺ + 4 e⁻. wikipedia.org This reaction regenerates the OEC to its most reduced state, S₀. wikipedia.org The calcium ion in the cluster is also important, although its exact roles in the cycle are still being investigated. researchgate.netlibretexts.org Spectroscopic techniques, such as X-ray absorption spectroscopy and electron paramagnetic resonance (EPR), have been instrumental in probing the structure and oxidation states of the this compound cluster during the catalytic cycle. acs.orgwikipedia.orglibretexts.org
Data Table: Oxygen-Evolving Complex S-States and Proposed Oxidation State Changes (Note: Oxidation states can vary depending on the specific model and research)
| S-State | Description | Proposed Mn Oxidation State Changes (Example) |
| S₀ | Most Reduced | Mn(II)₂Mn(III)₂ |
| S₁ | Dark Stable State | Mn(III)₂Mn(IV)₂ |
| S₂ | One Oxidation Step | Mn(III)Mn(IV)₃ or Mn(IV)₄ |
| S₃ | Two Oxidation Steps | Mn(IV)₃Mn(V) or Mn(IV)₂Mn(V)₂ |
| S₄ | Highly Oxidized | Transient, leads to O₂ release |
This compound Superoxide (B77818) Dismutase (MnSOD): Radical Scavenging Mechanisms
This compound Superoxide Dismutase (MnSOD), also known as SOD2, is a critical antioxidant enzyme found primarily in the mitochondria of eukaryotic cells and in many bacteria. frontiersin.orgescholarship.orgfrontiersin.org Its primary function is to catalyze the dismutation of superoxide radicals (O₂•⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂). frontiersin.orgfrontiersin.orgmdpi.com This reaction is essential for protecting cells against oxidative stress caused by reactive oxygen species (ROS) generated during cellular respiration and other metabolic processes. frontiersin.orgfrontiersin.org
The active site of MnSOD contains a single this compound ion, which cycles between the +2 and +3 oxidation states during the catalytic cycle. portlandpress.comnih.gov The mechanism involves a two-step process. In the first step, the Mn(III) form of the enzyme reacts with a superoxide radical, reducing the this compound to Mn(II) and producing oxygen. mdpi.com In the second step, the Mn(II) form reacts with another superoxide radical, oxidizing the this compound back to Mn(III) and producing hydrogen peroxide. mdpi.com
The catalytic efficiency of MnSOD is remarkably high, allowing it to rapidly scavenge superoxide radicals and prevent their accumulation. mdpi.com The protein environment surrounding the this compound ion in the active site is crucial for its activity, providing the appropriate ligands and controlling the redox potential of the metal. fiveable.me Dysfunction of MnSOD can lead to increased mitochondrial oxidative stress and has been implicated in various disease states. frontiersin.orgfrontiersin.orgplos.org
The catalytic cycle of MnSOD can be represented by the following reactions:
Mn(III)-SOD + O₂•⁻ → Mn(II)-SOD + O₂
Mn(II)-SOD + O₂•⁻ + 2H⁺ → Mn(III)-SOD + H₂O₂
Data Table: MnSOD Catalytic Cycle
| Step | Enzyme State | Substrate | Products | This compound Oxidation State Change |
| 1 | Mn(III)-SOD | Superoxide | O₂, Mn(II)-SOD | Mn(III) → Mn(II) |
| 2 | Mn(II)-SOD | Superoxide, H⁺ | H₂O₂, Mn(III)-SOD | Mn(II) → Mn(III) |
Arginase and other this compound-Dependent Hydrolases: Active Site Chemistry
Arginase is a binuclear this compound metalloenzyme that plays a key role in the urea (B33335) cycle in ureotelic animals, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. frontiersin.orgrcsb.orgnih.govnih.gov Beyond the urea cycle, arginase is involved in regulating arginine availability for other metabolic pathways. rcsb.org Many other hydrolases also utilize this compound in their active sites. nih.govfrontiersin.org
The active site of arginase contains a binuclear this compound cluster, typically with two this compound ions coordinated by amino acid residues such as histidine and aspartate, along with bridging hydroxide or water molecules. frontiersin.organnualreviews.orgresearchgate.net These this compound ions are essential for the enzyme's catalytic activity. frontiersin.organnualreviews.org The proposed mechanism for arginase involves the activation of a water molecule or hydroxide ion by the this compound cluster, generating a potent nucleophile. frontiersin.organnualreviews.org This nucleophile then attacks the guanidine (B92328) group of arginine, leading to the cleavage of the C-N bond and the formation of ornithine and urea. frontiersin.orgnih.gov
The protein environment around the this compound cluster modulates the reactivity of the metal-bound hydroxide. annualreviews.orgnih.gov A hydrogen bond with the metal-bound hydroxide helps orient it correctly for catalysis. annualreviews.orgnih.gov The electrostatics of the active site also play a role in stabilizing the transition state of the reaction. nih.gov The coordination geometry and the presence of two this compound ions in the active site are crucial for facilitating the hydrolysis reaction. frontiersin.organnualreviews.orgresearchgate.net
Data Table: Key Features of Arginase Active Site
| Feature | Description |
| Metal Ions | Binuclear this compound cluster (typically two Mn ions) |
| Coordinating Residues | Histidine, Aspartate, bridging oxygen species (hydroxide/water) frontiersin.orgresearchgate.net |
| Catalytic Nucleophile | Metal-activated hydroxide or water molecule frontiersin.organnualreviews.org |
| Substrate | L-Arginine frontiersin.orgrcsb.orgnih.gov |
| Products | L-Ornithine, Urea frontiersin.orgrcsb.orgnih.gov |
| Proposed Mechanism | Nucleophilic attack on arginine's guanidine group by activated hydroxide frontiersin.org |
This compound Ribonucleotide Reductases: Radical Generation and Substrate Transformation
Ribonucleotide reductases (RNRs) are a class of enzymes essential for DNA synthesis and repair, catalyzing the conversion of ribonucleotides into deoxyribonucleotides. nih.govbiorxiv.orgresearchgate.net This process involves a radical mechanism. nih.govbiorxiv.org While Class Ia RNRs utilize an iron cofactor for radical generation, Class Ib RNRs are this compound-dependent. nih.govbiorxiv.orgnih.gov
In Class Ib RNRs, the generation of the free radical, typically a thiyl radical on a cysteine residue in the catalytic subunit, is mediated by a dithis compound cluster in the β subunit, often with the assistance of a flavodoxin-like protein (NrdI). nih.govbiorxiv.orgresearchgate.netnih.gov The this compound ions in the β subunit undergo redox changes to initiate the radical cascade. nih.govnih.gov For instance, in Chlamydia trachomatis RNR, a heterobinuclear Mn(IV)/Fe(III) cluster is used for radical initiation. nih.govacs.org This cluster oxidizes a cysteine residue in the α subunit via a long-range radical translocation process, generating a thiyl radical and producing a Mn(III)/Fe(III) intermediate. nih.govacs.org
The mechanism involves the reaction of the reduced metal cluster (e.g., Mn(II)/Fe(II)) with oxygen to form a high-valent intermediate, which then oxidizes a nearby amino acid residue (like tyrosine or cysteine) to generate a radical. nih.govresearchgate.net This radical is subsequently transferred to the active site of the catalytic subunit to initiate the nucleotide reduction. nih.gov Structural studies have revealed channels within the protein that facilitate the access of oxygen to the metal site and the transfer of the generated radical. researchgate.netnih.gov The specific metal requirement for Class Ib RNRs, favoring this compound over iron despite their proximity in the Irving-Williams series, is linked to the mechanism of metal oxidation and radical formation, often requiring the external assistance of NrdI for this compound oxidation. nih.govnih.gov
Data Table: Class Ib RNR Radical Generation
| Enzyme Component | Metal Cofactor (Example) | Accessory Protein (Example) | Role in Radical Mechanism |
| β subunit | Dithis compound cluster | NrdI | Initiates radical formation via metal oxidation |
| α subunit | - | - | Contains catalytic site and thiyl radical |
Molecular Mechanisms of this compound Transport and Cellular Homeostasis
Maintaining appropriate intracellular this compound levels is crucial for cellular function, as both deficiency and excess can be detrimental. frontiersin.orgnih.gov Organisms have evolved sophisticated molecular mechanisms to regulate this compound transport across cell membranes and maintain cellular homeostasis. frontiersin.orgnih.govnih.gov This involves a network of transporter proteins and regulatory systems that control this compound uptake, efflux, and intracellular distribution. frontiersin.orgnih.govnih.govresearchgate.net
Transporter Proteins and Their Regulatory Networks
This compound transport is mediated by various protein families found in the cell membrane and organellar membranes. frontiersin.orgnih.govnih.govportlandpress.com These transporters can be specific for this compound or transport multiple divalent metal ions, including this compound. nih.govportlandpress.com Key transporter families implicated in this compound transport include:
NRAMP (Natural Resistance-Associated Macrophage Protein) transporters: These are highly conserved metal transporters involved in the uptake of divalent metal ions, including this compound. frontiersin.orgnih.govcsic.es Examples include MntH in bacteria and Smf1/Smf2 in yeast. frontiersin.orgcsic.es
ABC (ATP-Binding Cassette) transporters: Some ABC transporters are involved in this compound uptake, such as the PsaBCA system in bacteria. frontiersin.org
CDF (Cation Diffusion Facilitator) transporters: These transporters are typically involved in the efflux of divalent metal ions, including this compound (e.g., MntP). frontiersin.orgnih.gov
P-type ATPases: Some P-type ATPases are known to transport this compound, often involved in active sequestration into organelles like the vacuole and endoplasmic reticulum. nih.gov
ZIP (ZRT/IRT1-related protein) transporters: These transporters are involved in the uptake of various divalent metals, and some can transport this compound. nih.govnih.gov
The expression and activity of these transporters are tightly regulated to maintain this compound homeostasis. frontiersin.orgnih.govresearchgate.net Regulatory networks involve metal-sensing transcription factors that control the transcription of genes encoding this compound transporters and related proteins. frontiersin.orgresearchgate.netnih.govplos.org For example, in bacteria, the MntR protein acts as a dual regulator of this compound homeostasis genes, repressing the expression of importers and activating exporters in response to elevated this compound levels. frontiersin.orgnih.govasm.org
In addition to transcriptional regulation, post-transcriptional mechanisms, such as RNA-based riboswitches and RNA-binding proteins, can also modulate the expression of this compound homeostasis genes. frontiersin.orgresearchgate.net Intracellular this compound levels can also influence the metallation status and activity of this compound-using enzymes. frontiersin.org The interplay between these various regulatory mechanisms ensures that cells acquire sufficient this compound for essential processes while preventing the accumulation of toxic levels. frontiersin.orgnih.govresearchgate.net
Data Table: Examples of this compound Transporter Families
| Transporter Family | Direction of Transport (Typical) | Organisms Found In | Examples |
| NRAMP | Import | Bacteria, Eukaryotes | MntH, Smf1/Smf2 |
| ABC | Import | Bacteria | PsaBCA |
| CDF | Efflux | Bacteria | MntP |
| P-type ATPase | Sequestration/Efflux | Eukaryotes | - |
| ZIP | Import | Plants, Bacteria | ZRT/IRT1-related |
Data Table: Examples of this compound Regulatory Mechanisms
| Regulatory Mechanism | Components Involved | Effect on Transporter Expression |
| Transcriptional Regulation | Metal-sensing transcription factors (e.g., MntR) frontiersin.orgnih.gov | Repression or Activation |
| Post-transcriptional | Riboswitches, RNA-binding proteins frontiersin.orgresearchgate.net | Modulation of gene expression |
Intracellular Compartmentalization and Chelation Strategies
Maintaining appropriate intracellular this compound concentrations is vital for cellular function and preventing toxicity. Cells employ various mechanisms to regulate this compound levels, including controlled uptake, efflux, and intracellular compartmentalization. This compound ions can be transported into cells via several transporters, including the divalent metal transporter 1 (DMT1) and through transferrin receptor-mediated endocytosis, where Mn³⁺ complexes with transferrin. rsc.org Other transporters implicated in this compound uptake across cellular membranes include ZIP8/14, HIP14, and the P-type transmembrane ATPase ATP13A2. rsc.org
Once inside the cell, this compound is not uniformly distributed but is sequestered into specific organelles. Mitochondria are significant sites of this compound accumulation, particularly during chronic exposure. rsc.orgnih.gove-jmd.org Other intracellular locations include the nucleus and synaptosomes. rsc.org In plants, this compound is found in chloroplasts, cell walls, mitochondria, Golgi apparatus, and vacuoles. mdpi.comfrontiersin.org The vacuole in plant cells serves as a major sink for excess this compound, aiding in detoxification. mdpi.comfrontiersin.org Transporters located in endomembrane compartments, such as those in the Golgi apparatus and endoplasmic reticulum, are crucial for intracellular this compound detoxification by sequestering the metal. mdpi.com For instance, AtMTP11 in Arabidopsis is suggested to be involved in sequestering this compound into the Golgi or ER. mdpi.com In yeast, Pmr1p, a Golgi-transporting ATPase, transports this compound into Golgi-like compartments; its inactivation leads to cytosolic this compound accumulation and toxicity. molbiolcell.orgnih.gov
Chelation strategies aim to reduce the body burden of this compound by forming stable complexes that facilitate its excretion. While chelation therapy using agents like EDTA (ethylenediamine-tetraacetic acid) and para-aminosalicylic acid (PAS) has been explored to increase this compound elimination, its effectiveness in reversing neurological symptoms in manganism can be limited, particularly in advanced stages. nih.govmdsearchlight.com The choice of chelating agent and its ability to reach affected brain regions are critical factors. PAS, for example, has shown some clinical benefits and is thought to chelate both Mn²⁺ and Mn³⁺. nih.govmdsearchlight.com EDTA is poorly absorbed orally and is typically administered intravenously. nih.gov A key consideration with chelation therapy is the potential for disrupting the balance of essential trace elements, which may necessitate co-administration of supplements like iron. mdsearchlight.comhairanalysisnutrition.com
Mechanistic Toxicology of this compound Ions at the Molecular and Cellular Level
Excessive this compound levels disrupt cellular functions through multiple mechanisms, leading to toxicity, particularly in the brain. mdpi.com The underlying molecular and cellular mechanisms are complex and involve various neural cell types, including neurons, astrocytes, and microglia. mdpi.comnih.gov Key mechanisms of this compound-induced neurotoxicity include oxidative stress, mitochondrial dysfunction, inflammation, excitotoxicity, and protein aggregation. mdpi.comnih.govfrontiersin.org
Pathways of Oxidative Stress Induction by this compound
Oxidative stress is a significant contributor to this compound-induced neurotoxicity. frontiersin.orgnih.govnih.gov this compound can induce oxidative stress through several pathways. One mechanism involves the auto-oxidation of dopamine (B1211576) and other catecholamines, which generates reactive oxygen species (ROS). nih.govmdpi.com This process is particularly relevant in dopamine-rich brain regions where this compound tends to accumulate. nih.govmdpi.com
This compound can also interfere with mitochondrial respiration, leading to energy failure and excessive ROS production. nih.govfrontiersin.orgnih.gov Although this compound is an essential cofactor for mitochondrial superoxide dismutase (MnSOD), which detoxifies superoxide radicals, excessive this compound can paradoxically impair mitochondrial function. nih.govmdpi.com Studies have shown that this compound can inhibit complex I of the electron transport chain. nih.gov Furthermore, the oxidation of Mn²⁺ to the more potent pro-oxidant Mn³⁺ by superoxide and the mitochondrial electron transport chain is believed to contribute to mitochondrial damage. frontiersin.org
This compound exposure can also disrupt the balance of other essential metals, such as iron, which can exacerbate oxidative stress. hairanalysisnutrition.comrsc.org this compound has been shown to induce a shift in the Fe³⁺/Fe²⁺ ratio towards Fe²⁺, which can participate in Fenton reactions, leading to the generation of highly reactive hydroxyl radicals and lipid peroxidation. rsc.org
Cellular antioxidant defense systems can be overwhelmed by excessive this compound. While low concentrations of Mn²⁺ can protect against oxidative stress by catalyzing the dismutation of superoxide and H₂O₂, high levels lead to increased oxidative damage. nih.govnih.gov this compound exposure can decrease the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), further contributing to oxidative stress. nih.gov
Molecular Mechanisms of Protein Misfolding and Aggregation in this compound Exposure
This compound toxicity is implicated in the misfolding and aggregation of proteins, a process observed in neurodegenerative diseases like Parkinson's disease (PD). mdpi.come-jmd.orggrantome.comfrontiersin.org Aggregated α-synuclein (αSyn) is a hallmark of PD, and studies suggest that this compound exposure can contribute to its misfolding and aggregation. mdpi.comfrontiersin.orgresearchgate.netmdpi.com
Research indicates that this compound can upregulate cellular αSyn levels and promote its aggregation in neuronal cell cultures. frontiersin.org Furthermore, this compound exposure has been shown to enhance the release of misfolded αSyn via exosomes, potentially contributing to the cell-to-cell spread of protein pathology. researchgate.netmdpi.com This process may involve this compound interfering with endosomal trafficking and protein degradation pathways, such as the autophagic-lysosomal system. mdpi.com this compound-induced lysosomal dysfunction can impair the degradation of aggregated αSyn. mdpi.com
This compound's influence on protein misfolding may also extend to other proteins. Studies using hen egg white lysozyme (B549824) (HEWL) have shown that Mn²⁺ ions can influence amyloid fibrillation kinetics, promoting the formation of oligomers and amorphous aggregates. acs.org While the exact mechanisms are still being elucidated, it appears that this compound can interfere with the conformational structure transformation of proteins during aggregation. acs.org
The accumulation of damaged or unfolded proteins due to impaired degradation pathways, including the E3 ubiquitin ligases-target protein degradation pathway, has been linked to this compound exposure in cell models. mdpi.com This disruption of protein metabolism is similar to molecular changes observed in neurodegenerative illnesses. mdpi.com
Interference with Neurotransmitter Systems and Signal Transduction Pathways (molecular interactions)
This compound accumulates in various brain regions and can interfere with multiple neurotransmitter systems, including dopaminergic, glutamatergic, GABAergic, and cholinergic systems. mdpi.commdpi.comdntb.gov.uadntb.gov.ua
In the dopaminergic system, this compound accumulation in the basal ganglia can decrease dopamine levels and impair dopaminergic neurotransmission. mdpi.commdpi.com this compound can induce dopaminergic neuronal injury by decreasing the expression of tyrosine hydroxylase (TH), an enzyme crucial for dopamine synthesis. mdpi.com
This compound also dysregulates glutamate (B1630785) neurotransmission. mdpi.commdpi.com It can impair glutamate transporters like GLT-1 and GLAST, leading to elevated extracellular glutamate levels and potential excitotoxic neuronal death through overstimulation of postsynaptic glutamate receptors, including the NMDA receptor. mdpi.commdpi.com this compound-induced inhibition of astrocyte glutamate uptake may be mediated by the activation of transcription factors like Yin Yang 1 (YY1) and NF-κB. researchgate.net
The effects of this compound on GABAergic neurotransmission are less consistent, but studies suggest it can dysregulate GABA levels and uptake. mdpi.commdpi.com In the cholinergic system, this compound may affect acetylcholine (B1216132) (ACh) production by reducing the activity of choline (B1196258) acetyltransferase (ChAT). mdpi.com
Beyond neurotransmitter systems, this compound can interfere with various intracellular signal transduction pathways. nih.govmdpi.comresearchgate.net this compound, as a cofactor for many kinases and phosphatases, can alter cell signaling activity. mdpi.com Pathways implicated in this compound-induced neurotoxicity include the PI3K/Akt, MAPK, mTOR, p53, NF-κB, FOXO, SIRT, and CREB signaling pathways. frontiersin.orgnih.govmdpi.comresearchgate.net The impact of this compound on these pathways can be complex and may depend on the dose and duration of exposure. nih.gov For example, this compound can activate or inhibit the PI3K/Akt pathway, which is involved in cell survival and apoptosis. nih.gov this compound can also interfere with calcium signaling, which is critical for various cellular processes and can influence pathways like ERK signaling. oup.com
The interference with these pathways can lead to a range of cellular dysfunctions, including altered gene transcription, impaired protein degradation, inflammation, and apoptosis. frontiersin.orgnih.govmdpi.com
Summary of Molecular Interactions and Affected Pathways:
| Neurotransmitter System/Pathway | Molecular Interaction/Effect | References |
| Dopaminergic System | Decreased dopamine levels, impaired TH expression. | mdpi.commdpi.com |
| Glutamatergic System | Impaired glutamate transporters (GLT-1, GLAST), NMDA receptor dysregulation, elevated extracellular glutamate. | mdpi.commdpi.com |
| GABAergic System | Dysregulation of GABA levels and uptake. | mdpi.commdpi.com |
| Cholinergic System | Reduced choline acetyltransferase (ChAT) activity. | mdpi.com |
| Oxidative Stress Pathways | Auto-oxidation of catecholamines, mitochondrial dysfunction (Complex I inhibition), interference with iron metabolism. | frontiersin.orgnih.govmdpi.comrsc.org |
| Protein Misfolding/Aggregation | Upregulation and aggregation of α-synuclein, interference with endosomal trafficking and lysosomal degradation, influence on amyloid fibrillation. | frontiersin.orgresearchgate.netmdpi.comacs.org |
| Signal Transduction (General) | Alteration of PI3K/Akt, MAPK, mTOR, p53, NF-κB, FOXO, SIRT, CREB pathways, interference with calcium signaling. | frontiersin.orgnih.govmdpi.comresearchgate.netoup.com |
Data Table: Intracellular this compound Accumulation and Related Transporters
| Organelle/Location | Associated Transporters/Mechanisms | Notes | References |
| Mitochondria | Ca²⁺ uniporter (influx), Na⁺-independent mechanisms (efflux), Transferrin/TR, DMT1, Mfrn1. | Preferential accumulation, site of MnSOD. | rsc.orgnih.gove-jmd.orgfrontiersin.orgmdpi.com |
| Nucleus | Not explicitly detailed, but Mn²⁺ accumulates in heterochromatin. | rsc.orgmdpi.com | |
| Synaptosomes | Not explicitly detailed. | rsc.org | |
| Vacuole (Plants) | NRAMP3, NRAMP4, YSL. | Major detoxification sink. | mdpi.comfrontiersin.orgresearchgate.net |
| Golgi Apparatus | SPCA1 (Ca/Mn ATPase), AtMTP11 (Plants), Pmr1p (Yeast), ECA3 (Plants). | Sequestration for detoxification and protein modification. | mdpi.comfrontiersin.orgmolbiolcell.orgnih.govfrontiersin.org |
| Endoplasmic Reticulum | AtMTP11 (Plants), ECA1 (Plants). | Sequestration for detoxification. | mdpi.comnih.gov |
| Chloroplasts (Plants) | NRAMP2, NRAMP3, NRAMP4. | Essential for photosynthesis (PSII). | frontiersin.orgnih.govresearchgate.net |
| Cytosol | Regulated by influx/efflux and compartmentalization; high levels in pmr1 mutants (Yeast). | Pool feeding downstream organelles. | molbiolcell.orgnih.gov |
| Lysosomes | PARK9 (ATP13A2). | Involved in sequestering toxic metals. | frontiersin.org |
| Endosomes | Transferrin/TR, DMT1. | Involved in Mn transport into cytoplasm and mitochondria. | frontiersin.org |
| Cell Wall (Plants) | Not explicitly detailed, but Mn is found here. | mdpi.comfrontiersin.org | |
| Extracellular Space | Regulated by efflux transporters (e.g., SLC30A10, Ferroportin) and release via vesicles/exosomes. | Removal from cell/tissue; exosomal release of αSyn in toxicity. | nih.govresearchgate.netmdpi.com |
Data Table: this compound-Induced Oxidative Stress Markers and Effects
| Marker/Effect | Observation in this compound Exposure | References |
| Reactive Oxygen Species (ROS) | Increased production (e.g., superoxide anion radical, H₂O₂). | frontiersin.orgnih.govnih.gov |
| Lipid Peroxidation Markers | Increased levels (e.g., MDA, 15(S)-HETE). | frontiersin.orgnih.govrsc.org |
| Protein Carbonylation | Increased levels. | nih.gov |
| Antioxidant Enzyme Activity | Decreased activity of SOD (isoforms), CAT, GPx. | frontiersin.orgnih.gov |
| Glutathione Levels | Altered striatal concentration of glutathione (e.g., increased GSSG). | mdpi.comnih.govrsc.org |
| Iron Speciation (Fe²⁺/Fe³⁺) | Shift towards increased Fe²⁺, potentially participating in Fenton reaction. | rsc.org |
| Mitochondrial Respiration | Inhibition of Complex I, increased electron leakage. | frontiersin.orgnih.gov |
| Dopamine Oxidation | Catalyzed oxidation leading to free radical production. | nih.govmdpi.com |
| Nitric Oxide (NO) Synthesis | Increased synthesis in glial cells (e.g., astrocytes). | mdpi.comrsc.org |
Data Table: this compound Interference with Neurotransmitter Systems
| Neurotransmitter System | Observed Effects of this compound Exposure | References |
| Dopaminergic (DA) | Decreased DA levels, depleted stores, decreased release, reduced dopaminergic neurotransmission, decreased tyrosine hydroxylase (TH) expression. | mdpi.commdpi.com |
| Glutamatergic | Impaired glutamate transporters (GLT-1, GLAST), elevated extracellular glutamate, NMDA receptor dysregulation, excitotoxicity. | mdpi.commdpi.com |
| GABAergic | Dysregulated GABA levels, inhibited GABA uptake, decreased GABA transporter 1 expression. | mdpi.commdpi.com |
| Cholinergic (ACh) | Reduced choline acetyltransferase (ChAT) activity. | mdpi.com |
Manganese in Catalysis and Advanced Materials Science
Homogeneous Catalysis by Manganese Compounds
Homogeneous catalysis involving this compound compounds has seen significant advancements, particularly in oxidation, reduction, C-H activation, and polymerization reactions. The ability of this compound to access multiple oxidation states is key to its catalytic activity in these processes researchgate.netsamipubco.com.
Oxidation and Reduction Catalysis: Scope and Mechanism
This compound complexes are effective homogeneous catalysts for a variety of oxidation and reduction reactions. In oxidation catalysis, this compound compounds, often in higher oxidation states or in conjunction with oxidants like peroxides, can facilitate the transformation of various organic substrates. For instance, this compound oxides have been utilized in peroxide-mediated heterogeneous catalytic oxidation of amides to imides d-nb.info. In homogeneous systems, this compound clusters have shown remarkable efficiency in electrocatalytic water oxidation, a key process for generating renewable fuels technion.ac.il. A this compound cluster, [Mn12O12(O2CC6H2(OH)3)16(H2O)4] (Mn12TH), demonstrated electrocatalytic activity for water oxidation with a low overpotential of 74 mV technion.ac.il. The proposed mechanism involves the oxidation of a para-hydroxyl group on the ligand, facilitating the water oxidation process technion.ac.il.
In reduction catalysis, this compound complexes have been increasingly explored for transformations such as hydrosilylation, hydroboration, hydrogenation, and transfer hydrogenation thieme-connect.de. Recent research has focused on developing novel organometallic this compound compounds for these reactions thieme-connect.de. For example, this compound(I) complexes with P,N-donor ligands have been proposed to catalyze hydrogenation through a metal-ligand cooperative mechanism involving heterolytic scission of H2 acs.org. Mechanistic studies often suggest the involvement of different this compound oxidation states and intermediates, such as Mn(I) hydrides or reduced this compound species thieme-connect.deacs.org.
C-H Activation and Functionalization Mediated by this compound Catalysts
This compound-catalyzed C-H activation and functionalization have emerged as powerful tools for streamlining organic synthesis by directly functionalizing inert C-H bonds, avoiding the need for pre-functionalized substrates researchgate.netresearchgate.net. This approach offers high atom and step economy researchgate.net. This compound catalysts, including this compound carbonyl and non-carbonyl complexes, have been successfully employed in various C-H functionalization reactions researchgate.net.
Mechanistic studies often highlight the role of key intermediates, such as manganacycles, formed through migratory insertion reactions into Mn-C bonds nih.govwhiterose.ac.ukacs.org. For example, seven-membered manganacycles have been identified as crucial branching points in Mn-catalyzed C-H bond functionalization reactions, leading to different products nih.govacs.org. The mechanism can involve concerted metalation deprotonation (CMD) mediated by carboxylate groups whiterose.ac.uk. The choice of ligands and additives, such as bases or specific activators, plays a significant role in the efficiency and selectivity of these transformations researchgate.netbeilstein-journals.orgucc.ie.
This compound-catalyzed C-H activation has been applied to the late-stage functionalization of complex molecules, including bioactive compounds and peptide scaffolds beilstein-journals.org. This allows for the direct introduction of functional groups like alkynyl or fluorine moieties with high site selectivity beilstein-journals.orgchemrxiv.org.
Polymerization Catalysis and Ligand Design for this compound-Based Systems
This compound complexes have also found applications in polymerization catalysis, although this area has received less attention compared to other transition metals researchgate.net. Research is ongoing to develop new this compound(II)-based catalysts for olefin polymerization and copolymerization reactions researchgate.net.
Ligand design is crucial for tuning the catalytic activity and selectivity of this compound complexes in polymerization. Bidentate and pincer ligands have been explored to stabilize this compound complexes and influence their steric and electronic properties chemrxiv.orgunl.pt. For instance, this compound(II) complexes with bidentate N,N'-imine-pyridine and N,N'-imine-quinoline-type donor ligands have shown catalytic activity in ethylene (B1197577) polymerization, yielding polyethenes with high molar masses and relatively narrow molecular weight distributions, indicative of single-site polymerization behavior researchgate.net.
This compound-containing polymer catalysts have also been investigated for specific oxidation reactions, such as the low-temperature oxidation of n-heptane with molecular oxygen researchgate.net. The composition of the polymer catalyst, including the this compound content and crosslinking, can influence its activity researchgate.net.
Heterogeneous Catalysis and Surface Chemistry of this compound Oxides
This compound oxides are widely recognized as promising heterogeneous catalysts due to their low cost, environmental friendliness, and high catalytic oxidation performance acs.orgresearchgate.net. Their ability to exist in various crystal phases and oxidation states (Mn²⁺, Mn³⁺, and Mn⁴⁺) provides excellent redox capabilities and a rich supply of active oxygen, making them effective in promoting catalytic reactions mdpi.commdpi.com.
Catalytic Oxidation Processes (e.g., VOCs, CO, soot)
This compound oxides are extensively used as heterogeneous catalysts for the removal of gaseous pollutants through catalytic oxidation processes, including volatile organic compounds (VOCs), carbon monoxide (CO), and soot acs.orgresearchgate.net. Different crystal phases and morphologies of this compound oxides exhibit varying catalytic activities mdpi.comosti.govresearchgate.net.
For CO oxidation, this compound oxides, particularly highly oxidized forms like MnO2, demonstrate high activity, with oxygen vacancies serving as adsorption sites for reactants mdpi.com. Composite this compound oxides, such as Mn-Ce-Zr oxides, have also been studied for the total oxidation of CO and VOCs, with their catalytic properties depending on the elemental ratio and preparation procedure mdpi.com. The inclusion of cerium can enhance the redox activity of this compound and facilitate oxygen migration mdpi.com.
In the catalytic oxidation of VOCs and soot, the performance of this compound oxides can be influenced by factors such as the specific this compound oxide phase, the presence of dopants (e.g., Cu, Fe), and the support material sae.org. Studies have shown correlations between catalytic activity and the ratio of different this compound oxidation states on the catalyst surface sae.org. For example, the soot conversion rate over doped this compound oxides was positively correlated to the Mn³⁺/Mn²⁺ ratio sae.org.
This compound oxides are also effective catalysts for the heterogeneous oxidation of Mn(II) itself, a process that influences the formation of this compound oxides in the environment osti.gov. Different this compound oxide phases, including α-, β-, γ-, and δ-MnO2, have been shown to catalyze Mn(II) oxidation osti.gov.
Selective Catalytic Reduction (SCR) with this compound-Based Catalysts
This compound-based catalysts are widely investigated for selective catalytic reduction (SCR) of NOx, particularly at low temperatures, using reducing agents like ammonia (B1221849) or CO mdpi.commdpi.comrsc.orgtaipower.com.tw. This technology is crucial for mitigating NOx emissions from industrial flue gas and automobile exhaust mdpi.comrsc.org.
This compound oxide catalysts, both unsupported and supported on materials like TiO2 or Al2O3, exhibit good low-temperature SCR activity mdpi.commdpi.come3s-conferences.org. The activity is influenced by the specific this compound oxide phase, the support material, and the presence of promoters mdpi.commdpi.come3s-conferences.org. For instance, MnO2/CeO2 catalysts have shown high NO catalytic performance at low temperatures e3s-conferences.org. Supported this compound oxides, such as MnOx/γ-Al2O3, have demonstrated strong NOx adsorption capacity and abundant Mn⁴⁺ species, contributing to higher SCR activity mdpi.com.
Despite their high activity, this compound-based SCR catalysts can be susceptible to deactivation by SO2 and H2O mdpi.comacs.orgnih.gov. Research focuses on improving their resistance to poisoning by modifying the catalyst composition, preparation methods, and support materials acs.orgnih.govjim.org.cn. For example, adding elements like Sb or using supports like hydroxyapatite (B223615) (HAP) can enhance SO2 tolerance acs.orgjim.org.cn. Recent studies also suggest that H2O can, under certain conditions, contribute to counteracting SO2 poisoning by facilitating accessible O2 activation nih.gov.
The mechanism of SCR over this compound-based catalysts can involve both Eley-Rideal (E-R) and Langmuir-Hinshelwood (L-H) pathways, depending on the catalyst composition and reaction conditions rsc.org. The surface acidity and redox properties of the catalysts play a crucial role in the SCR performance and anti-poisoning properties rsc.org.
Photocatalysis and Electrocatalysis for Water Splitting and CO2 Reduction
This compound-based materials and complexes are actively being explored as catalysts for two crucial reactions in the context of renewable energy and carbon neutrality: water splitting and carbon dioxide (CO2) reduction.
Photocatalytic water splitting aims to produce hydrogen and oxygen from water using sunlight as the energy source. While not as extensively studied as other semiconductors, some this compound-containing materials show promise in this area. The process involves the absorption of light to generate electron-hole pairs, which then migrate to the catalyst surface to drive the reduction of water to hydrogen and the oxidation of water to oxygen.
Electrocatalytic CO2 reduction focuses on converting CO2 into valuable chemicals or fuels using electrical energy, often in the presence of a catalyst. This compound complexes, particularly those based on this compound carbonyls with bipyridine ligands, have demonstrated activity and selectivity for the reduction of CO2 to carbon monoxide (CO). liverpool.ac.ukacs.orgdcu.ie These complexes can operate in both organic solvents and aqueous solutions, which is crucial for developing practical CO2 electrolyzers that utilize water as the proton source. liverpool.ac.ukdcu.ie The mechanism often involves proton-coupled electron transfer steps. liverpool.ac.uk For instance, [Mn(bpy)(CO)3Br] and its derivatives have been shown to be active electrocatalysts for CO2 reduction. liverpool.ac.uk The active catalytic species is typically formed after reduction and ligand loss, leading to a this compound(0) intermediate. acs.org The selectivity towards CO production, even in the presence of water, is a key advantage of these catalysts. liverpool.ac.ukdcu.ie
Furthermore, some studies explore the synergistic effect of this compound oxides with other materials for photocatalytic CO2 reduction. For example, a dual cocatalyst system involving silver (Ag) and this compound oxide (MnOx) on barium titanate (BaTi4O9) crystals has shown enhanced photocatalytic activity for CO2 reduction with water, producing CO, O2, and H2O2. rsc.org In this system, photoexcited electrons are transferred to Ag nanoparticles, promoting CO2 reduction, while holes migrate to MnOx species, facilitating water oxidation. rsc.org
The durability of this compound-based catalysts in these processes is an active area of research, with studies investigating degradation mechanisms under reaction conditions. acs.org
This compound-Based Materials for Energy Applications: Chemical and Mechanistic Aspects
This compound and its compounds are integral to the development of materials for various energy storage and conversion technologies due to their diverse redox chemistry and structural flexibility.
Battery Electrode Materials: Ion Intercalation and Redox Mechanisms
This compound oxides, particularly this compound dioxide (MnO2), are widely investigated as electrode materials in various battery systems, including alkaline batteries, lithium-ion batteries, sodium-ion batteries, and aqueous zinc-ion batteries. rsc.orgwikipedia.orgresearchgate.netosti.gov The charge storage in these materials often involves the intercalation and de-intercalation of ions into the host structure, coupled with redox reactions of the this compound ions.
In lithium-ion batteries, this compound-containing layered oxides, such as LiMn2O4 spinel and Li-rich this compound oxides, are explored as cathode materials. The charge/discharge process involves the reversible insertion and extraction of lithium ions, accompanied by changes in the oxidation state of this compound (e.g., Mn³⁺/Mn⁴⁺ redox couple). In Li-excess this compound oxides, the charge storage capacity can be higher than expected from conventional cation redox alone, and alternative mechanisms, including the oxidation of this compound beyond the +4 oxidation state and participation of oxygen redox, have been proposed to explain this anomalous capacity. nsf.gov
For sodium-ion batteries, this compound oxides are also promising cathode materials. The larger ionic radius of sodium compared to lithium influences the intercalation mechanism and favors layered structures. confex.com Layered this compound dioxide (birnessite-type MnO2) is particularly relevant due to its adjustable interlayer spacing, which can accommodate the insertion of various alkaline ions, including Na⁺. rsc.org
In aqueous zinc-ion batteries, this compound dioxide polymorphs are studied as cathode materials. The charge storage mechanism in these systems is complex and can involve the intercalation of protons (H⁺) or zinc ions (Zn²⁺), as well as surface adsorption and conversion reactions. osti.govresearchgate.net Studies on α-MnO2 in aqueous zinc batteries suggest that proton intercalation is the dominant charge storage mechanism, leading to the formation of α-HxMnO2. osti.gov The structural changes induced by ion insertion can impact the material's stability and cycling performance. osti.gov
The specific redox mechanisms and ion intercalation pathways are highly dependent on the crystal structure of the this compound oxide polymorph and the electrolyte composition. rsc.org Different polymorphs of MnO2 exhibit distinct redox kinetics. rsc.org
Supercapacitors: Charge Storage Mechanisms in this compound Oxide Electrodes
This compound oxides are also attractive materials for supercapacitors, particularly pseudocapacitors, which store charge through fast surface or near-surface redox reactions in addition to electrostatic double-layer capacitance. rsc.orgrsc.orgarxiv.org this compound dioxide (MnO2) is a widely studied electrode material for pseudocapacitors due to its high theoretical specific capacitance, multiple valence states, and low cost. wikipedia.orgrsc.orgrsc.org
The charge storage mechanisms in this compound oxide electrodes for supercapacitors are primarily attributed to pseudocapacitive reactions involving the reversible Faradaic transitions of this compound ions (e.g., Mn³⁺ ↔ Mn⁴⁺). rsc.orgrsc.org Two main mechanisms have been proposed: surface adsorption of cations from the electrolyte onto the MnO2 surface and intercalation/de-intercalation of cations (such as H⁺, Li⁺, Na⁺, K⁺, Zn²⁺, Ca²⁺) into the bulk structure. researchgate.netrsc.orgarxiv.orgresearchgate.net The contribution of each mechanism depends on the specific crystal structure of MnO2 and the electrolyte used. For instance, disordered birnessite-MnO2 may primarily rely on surface redox reactions, while layered structures with sufficient interlayer spacing can facilitate cation intercalation. rsc.org
Electrochemical activation can enhance the capacitance of this compound oxides, often involving structural changes, such as the conversion of Mn3O4 to amorphous MnO2. rsc.orgrsc.org The high specific capacitance observed in activated this compound oxides is attributed to the redox reactions between Mn(III) and Mn(IV) at the surface active sites. rsc.org
The ability of MnO2 electrodes to operate in neutral aqueous electrolytes is advantageous for large-scale systems. researchgate.net
Fuel Cell Catalysts and Oxygen Reduction Reaction (ORR)
This compound-based materials are being explored as potential catalysts for fuel cells, particularly for the oxygen reduction reaction (ORR) at the cathode. The ORR is a crucial but kinetically sluggish reaction that limits the efficiency of many fuel cell technologies. Platinum-group metals are highly effective ORR catalysts, but their high cost necessitates the development of more affordable alternatives.
This compound oxides and nitrogen-coordinated this compound sites embedded in carbon matrices (Mn-N-C catalysts) have shown promise as platinum-group metal-free ORR electrocatalysts. bnl.govnih.govcore.ac.uk These catalysts can facilitate the four-electron reduction of oxygen to water, which is the desired pathway for high fuel cell efficiency. bnl.gov
Studies on atomically dispersed nitrogen-coordinated single Mn sites on graphitic carbon (Mn-N-C) have demonstrated encouraging ORR performance and stability in acidic media, approaching the activity of iron-nitrogen-carbon (Fe-N-C) catalysts. bnl.gov Mechanistic studies suggest that the MnN4 sites are responsible for the ORR activity via a four-electron pathway. bnl.gov
This compound oxide nanoparticles, such as hollow Mn3O4 nanospheres anchored on carbon nanotubes, have also been investigated as ORR catalysts, showing activity across a wide range of pH conditions, including acidic and alkaline environments relevant to microbial fuel cells. nih.govcore.ac.uk These materials can reduce the charge transfer resistance for the ORR. nih.gov
Despite progress, the stability of this compound oxide electrocatalysts under fuel cell operating conditions, particularly in the presence of hydrogen peroxide species formed during the ORR, remains a challenge. acs.org
Novel this compound-Containing Functional Materials
Beyond catalysis and energy storage, this compound is also a key component in the development of novel functional materials with interesting optical and electronic properties.
Luminescent and Optoelectronic Materials Based on this compound Complexes
Luminescent this compound(II) complexes have attracted significant research interest due to their intriguing photophysical properties and potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), sensors, and optical switches. researchgate.netepa.govmdpi.com The luminescence in Mn(II) complexes typically arises from the spin-forbidden d-d transition between the quartet excited state (⁴T₁) and the sextet ground state (⁶A₁) of the Mn²⁺ ion. rsc.org This transition is formally forbidden by spin selection rules but becomes partially allowed through spin-orbit coupling. rsc.org
The photoluminescence properties of Mn(II) complexes are highly sensitive to their coordination environment, including the symmetry of the coordination sphere and the strength of the ligand field. rsc.org Tetrahedral Mn(II) complexes often exhibit green emission, while centrosymmetric octahedral complexes tend to show red emission. rsc.org The choice of ligands and counterions is crucial for tuning the emission wavelength and luminescence efficiency. rsc.org
Organic-inorganic hybrid materials containing this compound(II) halide derivatives, such as [MnX4]²⁻ (X = Cl, Br, I), are a prominent class of luminescent this compound compounds. mdpi.com The distance between this compound centers can also influence the photoluminescence quantum yield, with longer Mn-Mn distances potentially reducing energy transfer and enhancing emission. rsc.org
This compound(II) complexes can exhibit various types of luminescence, including photoluminescence, electroluminescence, and triboluminescence. rsc.org Their facile synthesis and tunable optoelectronic performance make them attractive candidates for developing low-cost optoelectronic devices. researchgate.netepa.gov Recent work has also explored chiral this compound(II) complexes for circularly polarized luminescence and electroluminescence, which are relevant for advanced display technologies. rsc.org
Advanced Magnetic Materials: Spin Interactions and Structure-Property Relationships
One fundamental interaction governing magnetic order in this compound oxides, such as MnO, is superexchange. This indirect exchange mechanism involves the magnetic interaction between neighboring Mn ions mediated by an intermediary nonmagnetic oxygen ion. columbia.edu In MnO, superexchange leads to an antiparallel alignment of electron spins between second-nearest neighbor Mn ions. columbia.edu At low temperatures, MnO exhibits a long-range antiferromagnetic order with an alternating up-down spin pattern. columbia.edu As temperature increases, this long-range order diminishes, but short-range correlations persist. columbia.edu
This compound pnictides, compounds containing this compound and a pnictogen element (like As, Sb, or Bi), also display interesting magnetic characteristics. The structural and electronic properties of these compounds significantly influence their magnetic behavior. arxiv.org For instance, the cubic structure in MnSb and MnAs favors magnetic alignment, leading to high magnetic moments and nearly half-metallic behavior. arxiv.org The chemical species of the anion affects magnetic properties through both its size and hybridization with this compound d states. arxiv.org Some this compound pnictides, like CaMn₂Bi₂, exhibit narrow-gap antiferromagnetism with Mn atoms arranged in a puckered honeycomb structure. arxiv.org The magnetic order in CaMn₂Bi₂ arises from spin density localized around the this compound atoms, resulting in an antiferromagnetic order between Mn layers and within each hexagonal layer. arxiv.org
This compound-based Heusler alloys, intermetallic compounds with specific crystal structures, are another area of active research for their magnetic properties, particularly in spintronics applications. sciforum.netnepjol.info These alloys can exhibit strong ferromagnetism or compensated ferrimagnetism, often with high Curie temperatures. sciforum.net For example, the Heusler alloy Mn₂CrAl can exhibit ferrimagnetic ordering of this compound atoms, with calculations showing a nearly zero total magnetization in certain phases, consistent with experimental results. sciforum.net Another inverse Heusler alloy, Mn₂FeSi, has been synthesized and studied, revealing a heterogeneous magnetic behavior with contributions from paramagnetic, ferro-, and ferrimagnetic phases depending on temperature. mdpi.commdpi.com Theoretical calculations for Mn₂FeSi predict a ferrimagnetic order with half-metallicity and antiparallel Mn moments at specific sites in the ideal structure. mdpi.com
This compound-based materials are also being explored as potential alternatives to rare-earth magnets for permanent magnet applications due to their abundance and potential for high energy products. researchgate.netrsc.org Promising candidates include Mn-Ga, Mn-Bi, and Mn-Al alloys. researchgate.net While their theoretical maximum energy products may not reach those of rare-earth magnets, they can potentially bridge the performance gap between inexpensive ferrites and high-performance rare-earth magnets. researchgate.net The magnetic properties of these alloys are highly dependent on their microstructure, which can be controlled through various processing methods like bulk processing, particulate processing, and thin film deposition. researchgate.net For instance, the magnetic properties of Mn-Al are linked to the tetragonal τ-phase (L1₀ structure), which is the ferromagnetic phase in this system. researchgate.net Mn-Bi alloys are notable for their large coercivity, even in thin film and potentially nanostructured forms, and exhibit a positive temperature coefficient for coercivity, making them suitable for high-temperature applications. rsc.org
Here is a summary of magnetic properties for some this compound-based materials:
| Compound/Alloy | Structure Type(s) | Primary Magnetic Order | Key Magnetic Properties |
| MnO | Rock Salt | Antiferromagnetic | Superexchange interaction, size-dependent ferromagnetism in nanoparticles columbia.eduworldscientific.comacs.org |
| MnAs | NiAs, Zincblende | Ferromagnetic | High magnetic moment in cubic structure arxiv.orgresearchgate.net |
| MnSb | NiAs, Zincblende | Ferromagnetic | High magnetic moment in cubic structure arxiv.orgresearchgate.net |
| CaMn₂Bi₂ | Layered | Antiferromagnetic | Narrow-gap antiferromagnetism, spin density localized on Mn arxiv.org |
| Mn₂CrAl | Heusler (L2₁, β-Mn) | Ferrimagnetic | Can exhibit near-zero total magnetization sciforum.net |
| Mn₂FeSi | Inverse Heusler (XA) | Ferrimagnetic (theor.), heterogeneous (exp.) | Theoretical half-metallicity, experimental paramagnetic/ferro/ferrimagnetic mix mdpi.commdpi.com |
| Mn-Al | Tetragonal (L1₀) | Ferromagnetic | Promising for permanent magnets, properties linked to τ-phase researchgate.net |
| Mn-Bi | Tetragonal (L1₀) | Ferromagnetic | Large coercivity, positive temperature coefficient of coercivity rsc.orgmdpi.com |
| Mn-Ga | D0₂₂ | Ferromagnetic | High coercivity, high magnetocrystalline anisotropy researchgate.netmdpi.com |
| La₁₋ₓSr₁₊ₓMnO₄ | Layered Perovskite | Antiferromagnetic (x=0), complex magnetic order at high doping | Strong coupling of magnetic and orbital degrees of freedom, magnetic frustration aps.org |
Nanomaterials: Controlled Synthesis, Size-Dependent Reactivity, and Surface Chemistry
This compound-based nanomaterials, particularly this compound oxides (MnOₓ), have garnered significant attention due to their diverse applications in catalysis, energy storage, sensors, and biomedical imaging. ias.ac.inmdpi.comijnc.irscientific.net The properties of these nanomaterials are highly dependent on factors such as particle size, morphology, crystal structure, and surface chemistry. mdpi.comijnc.ir
Controlled synthesis is crucial to tailor the properties of this compound oxide nanoparticles for specific applications. Various methods have been developed for the synthesis of MnOₓ nanoparticles, including thermal decomposition, hydrothermal/solvothermal methods, co-precipitation, sol-gel, and green synthesis routes. ias.ac.inijnc.irjove.comjwent.netjwent.netresearchgate.net
Thermal decomposition is a commonly used technique involving the decomposition of this compound precursors in organic solvents at high temperatures, often in the presence of stabilizing agents. jove.comnih.gov This method can produce various MnO phases like MnO and Mn₃O₄, and controlling parameters such as heating rate, reaction temperature, and aging time allows for tuning nanoparticle size and composition. jove.comnih.gov For example, increasing the heating rate can lead to smaller nanoparticle sizes. jove.com
Hydrothermal and solvothermal methods involve heating precursors in aqueous or organic solvents under high pressure and temperature. ias.ac.injove.comresearchgate.net These methods can yield different MnOₓ phases and morphologies, including nanoparticles with narrow size distributions. jove.comresearchgate.net However, they typically require specialized reaction vessels. jove.com
Co-precipitation is a simple and cost-effective method for synthesizing MnO nanoparticles by reacting this compound salts with a precipitating agent. ijnc.ir The resulting nanoparticles' size and properties can be influenced by reaction conditions. ijnc.ir
Green synthesis approaches utilize environmentally friendly reagents, such as plant extracts, for the synthesis of this compound oxide nanoparticles, often via methods like the sol-gel route. jwent.netjwent.net
The reactivity of this compound oxide nanomaterials can be strongly dependent on their size and surface chemistry. For instance, studies on neutral this compound oxide clusters have shown size-dependent reactivity towards ethylene adsorption, where reactivity generally decreases with increasing cluster size. nih.gov This size dependence is attributed to factors like the coordination number and charge distribution of the this compound centers; highly charged Mn atoms with low coordination tend to preferentially adsorb ethylene. nih.gov
Surface chemistry plays a vital role in the catalytic activity and other properties of this compound oxide nanomaterials. The presence of specific surface sites, such as Mn³⁺ ions and oxygen vacancies, can act as active catalytic sites. acs.org Surface restructuring of this compound oxide nanoparticles can occur during catalytic reactions, influencing their performance. acs.org For example, α-MnO₂ nanorods have been shown to restructure to Mn₃O₄ below the surface during the selective reduction of NO and N₂O with CO, with Mn³⁺ ions and oxygen vacancies identified as active sites. acs.org
This compound oxide nanoparticles are also being investigated for biomedical applications, where their surface chemistry and size-dependent properties are critical. mdpi.comrsc.orgnih.govrsc.org For instance, MnO nanoparticles can function as pH-sensitive contrast agents for magnetic resonance imaging (MRI), where the release of Mn²⁺ ions at low pH enhances the MRI signal. jove.comnih.gov The size, morphology, and composition of these nanoparticles need to be carefully controlled to achieve optimal MRI contrast. jove.com Surface modifications, such as ligand exchange or encapsulation, are often necessary to make hydrophobic MnO nanoparticles compatible with biological fluids. jove.com
The catalytic activity of this compound oxide nanomaterials is also influenced by their interaction with supported metal nanoparticles and the resulting surface chemistry at the interface. rsc.org The size and shape of supported metal nanoparticles on this compound oxide supports affect the distribution of active sites and thus the catalytic activity in structure-sensitive reactions. rsc.org
Here is a summary of synthesis methods and their characteristics for this compound oxide nanoparticles:
| Synthesis Method | Description | Typical Phases Produced | Key Control Parameters | Notes |
| Thermal Decomposition | Decomposition of precursors in organic solvents at high temperatures. | MnO, Mn₃O₄, MnO₂ | Temperature, heating rate, aging time, precursors, solvents, stabilizers | Commonly used, can be challenging to control size precisely. jove.comnih.govnih.gov |
| Hydrothermal/Solvothermal | Heating precursors in water/organic solvents under high pressure/temperature. | MnO, Mn₃O₄, MnO₂ | Temperature, pressure, reaction time, precursors, oxidizing agents | Can produce various phases and morphologies, requires specialized equipment. ias.ac.injove.comresearchgate.net |
| Co-precipitation | Reaction of this compound salts with a precipitating agent in solution. | MnO | Precursor concentration, pH, temperature | Simple, cost-effective. ijnc.ir |
| Sol-gel | Formation of a gel from precursors, followed by drying and calcination. | MnO₂ (various phases) | Precursors, solvents, aging, calcination temperature | Can use green chemistry approaches. jwent.netjwent.net |
| Adsorption-Oxidation | Adsorption of Mn²⁺ ions and oxidation to MnO₂ by oxygen under basic conditions. | MnO₂ | pH, reaction time | Produces small nanoparticles with narrow size distribution, limited applicability. jove.com |
Data Table: Size-Dependent Reactivity of Neutral this compound Oxide Clusters
| Cluster Composition (Mn₂N O₃N+x) | Reactivity towards Ethylene Adsorption |
| Smaller Clusters | Higher |
| Larger Clusters | Lower |
Based on research findings indicating that reactivity decreases with increasing cluster size due to factors like coordination number and charge distribution of Mn centers. nih.gov
Detailed Research Findings:
Research on MnO has utilized magnetic pair distribution function (mPDF) analysis to study short-range magnetic interactions, revealing that superexchange through intermediary oxygen ions is the dominant mechanism for antiparallel spin alignment between second-nearest neighbor Mn ions. columbia.edu
Studies on Mn-based permanent magnets, such as those in the NEXMAG project, have focused on developing high-coercivity nanocrystalline MnAl powder and MnBi thin films with large coercivity at elevated temperatures. m-era.net Achievements include the development of nanostructuration methods for MnAl particles and the fabrication of MnAl/polymer composites for 3D printing of magnets. m-era.net
Investigations into this compound oxide nanomaterials for catalysis have shown that the catalytic performance of α-MnO₂ nanorods in selective reduction of NO and N₂O with CO is correlated with the presence of Mn³⁺ ions and oxygen vacancies as active sites, and that the bulk phase can restructure during the reaction. acs.org
Environmental Chemistry and Biogeochemistry of Manganese
Geochemical Cycling of Manganese in Aquatic and Terrestrial Ecosystems
The cycling of this compound in aquatic and terrestrial ecosystems is a complex interplay of dissolution, precipitation, and redox transformations. This compound is found in a wide range of primary minerals and is often associated with finer soil and sediment fractions acs.org. Weathering of these primary minerals releases Mn(II), which is the most soluble and mobile form of this compound in many environmental conditions nerc.ac.ukacs.org.
Redox Transformations in Soils, Sediments, and Water Columns
Redox transformations are central to the biogeochemical cycling of this compound. The mobility and speciation of this compound are strongly dependent on the ambient redox conditions and pH who.intnerc.ac.uk.
Oxidation: Under aerobic conditions, particularly at neutral to higher pH, soluble Mn(II) can be oxidized to less soluble Mn(III) and Mn(IV) oxides who.intnerc.ac.uk. This abiotic oxidation is generally slow but can be significantly catalyzed by microbial activity nih.govnaturallake.comfrontiersin.org.
Reduction: Under suboxic or anoxic conditions, Mn(III/IV) oxides can undergo reductive dissolution, releasing soluble Mn(II) back into the environment nerc.ac.ukacs.org. This process is often microbially mediated, with microorganisms using this compound oxides as terminal electron acceptors in respiration frontiersin.orgacs.orgnih.govnih.govtandfonline.comresearchgate.net.
In shallow groundwaters, the mobilization of Mn(II) is particularly common where subsurface layers contain this compound and enough dissolved oxygen is present to initiate reduction of Mn(IV) to Mn(II), while maintaining a redox status that keeps this compound dissolved acs.org. Elevated this compound concentrations in groundwater are often associated with shallow, anoxic water tables and soils rich in organic carbon, suggesting that soil-derived dissolved organic carbon (DOC) supports this compound reduction and mobilization acs.org. Anthropogenic nitrogen can also influence this compound concentrations in groundwater; in poorly buffered soils, acidic recharge from ammonium (B1175870) oxidation can help mobilize this compound acs.orgacs.org.
Dissolution and Precipitation Dynamics of this compound Minerals
The solubility of this compound minerals is highly dependent on environmental conditions, particularly pH and redox potential.
Dissolution: this compound oxides, such as Mn(IV)O₂, are generally poorly soluble at near-neutral pH who.intnerc.ac.ukfrontiersin.org. However, under acidic conditions, the dissolution of MnO₂ is enhanced tandfonline.comkopri.re.kr. Reductive dissolution of Mn(III/IV) oxides under suboxic or anoxic conditions is a key process releasing soluble Mn(II) nerc.ac.ukacs.org. This reductive dissolution can be driven by chemical reductants or microbially mediated processes goldschmidt.inforesearchgate.net. Organic matter, such as humic acids, can also promote the reductive dissolution of this compound oxides frontiersin.orggoldschmidt.info.
Precipitation: Soluble Mn(II) can precipitate as various minerals depending on the prevailing conditions. Under oxidizing conditions and suitable pH, Mn(II) can be oxidized and precipitate as Mn(III/IV) oxides who.intnerc.ac.uk. This compound carbonate (MnCO₃), such as rhodochrosite, has low solubility and can precipitate, particularly at higher pH and increased bicarbonate activity who.intwikipedia.orgtandfonline.com. The precipitation of this compound carbonate can influence the mobility of other elements, such as fluoride (B91410) and uranium, by affecting pH and alkalinity acs.org.
Research findings highlight the influence of pH on this compound oxide dissolution. For example, studies have shown that the reductive dissolution rate of Mn(II) increases with decreasing pH below 6 kopri.re.kr.
Microbial Mediation of this compound Transformations
Microorganisms play a crucial role in the biogeochemical cycling of this compound by catalyzing both oxidation and reduction reactions naturallake.commdpi.comfrontiersin.org. These microbial processes can significantly alter the speciation, mobility, and fate of this compound in the environment mdpi.com.
This compound-Oxidizing Microorganisms: Enzymatic and Non-Enzymatic Pathways
This compound-oxidizing microorganisms (MnOxb), including bacteria and fungi, can oxidize soluble Mn(II) to less soluble Mn(III) and Mn(IV) oxides nih.govnaturallake.commdpi.comfrontiersin.orgmdpi.comuchile.clfrontiersin.orgresearchgate.net. This oxidation can occur through enzymatic or non-enzymatic pathways.
Enzymatic Pathways: Many Mn(II)-oxidizing bacteria utilize multicopper oxidase-like enzymes or this compound oxidases to directly catalyze the oxidation of Mn(II) mdpi.comfrontiersin.orgresearchgate.netresearchgate.net. This process is often linked to the electron transfer chain mdpi.com. The oxidation of Mn(II) to Mn(IV) may involve a soluble or enzyme-complexed Mn(III) intermediate researchgate.net.
Non-Enzymatic Pathways: Microorganisms can also mediate this compound oxidation indirectly through the production of reactive oxygen species (ROS), such as superoxide (B77818) radical and hydrogen peroxide, which can oxidize Mn(II) nih.govfrontiersin.orgmdpi.comuchile.clfrontiersin.org. Some bacteria, like Arthrobacter oxydans, can use ROS as a mechanism to protect themselves from high concentrations of Mn(II) toxicity nih.govuchile.cl. Another non-enzymatic mechanism involves environmental modifications, such as increasing pH, which favors abiotic Mn(II) oxidation frontiersin.org.
Studies have demonstrated the efficiency of microbial this compound oxidation. For instance, Bacillus safensis strain ST7 isolated from a this compound mine soil showed up to 82% removal of Mn(II) at a concentration of 2,200 mg/L, mediated by bacteria-mediated this compound oxide precipitates frontiersin.org. Microbial oxidation of Mn(II) can lead to the formation of biogenic minerals, such as low-crystalline birnessite mdpi.com.
This compound-Reducing Microorganisms: Electron Transfer Mechanisms
This compound-reducing microorganisms can utilize Mn(III/IV) oxides as terminal electron acceptors for respiration under anaerobic or suboxic conditions frontiersin.orgacs.orgnih.govnih.govtandfonline.comresearchgate.net. This process, known as dissimilatory this compound reduction, is crucial for the reductive dissolution of this compound oxides and the release of soluble Mn(II) frontiersin.orgacs.org.
Microorganisms face the challenge of transferring electrons to insoluble extracellular this compound oxides frontiersin.orgnih.govresearchgate.net. Several mechanisms have evolved for this extracellular electron transfer:
Direct Contact: Some bacteria, such as Geobacter species, can transfer electrons directly to the surface of this compound oxides, often requiring direct contact nih.govresearchgate.net. This process may involve electron transfer proteins on the cell membrane frontiersin.org.
Mediated Electron Transfer: Other microorganisms, like Shewanella species, can employ electron shuttles or chelators that solubilize Mn(III) and facilitate electron transfer from the cell surface to the this compound oxides nih.govresearchgate.netnih.govasm.org.
Extracellular Electron Transfer Pathways: Complex extracellular electron transfer pathways involving multiheme cytochromes have been identified in metal-reducing bacteria like Geobacter and Shewanella frontiersin.orgnih.govimrpress.com. These pathways can involve electron transfer through the periplasm and outer membrane to the mineral surface frontiersin.org.
Research indicates that the nature of the Mn(IV) oxide mineral can significantly influence the rate and extent of microbial reduction frontiersin.org. While limited information is available on the detailed electron transport pathways in this compound reduction, studies suggest that some instances represent a form of anaerobic respiration tandfonline.comtandfonline.comoregonstate.edu. Soluble Mn(III) complexed with organic or inorganic ligands can also act as an important soluble extracellular electron acceptor for heterotrophs under anoxic conditions nih.gov.
This compound Speciation and Mobility in Natural and Engineered Systems
This compound speciation, referring to the different chemical forms in which this compound exists, dictates its mobility and bioavailability in various environmental settings bibliotekanauki.pl. The primary factors controlling this compound speciation and mobility are pH and redox potential who.intnerc.ac.uk.
In natural waters, this compound primarily exists in two main forms: Mn(II) and Mn(IV) who.int. Mn(II) is typically the dominant form at lower pH and redox potentials, while colloidal this compound oxyhydroxides become more prevalent above pH 5.5 in non-dystrophic waters who.int. Under aerobic conditions common in shallow aquifers and surface waters, this compound is stable as highly insoluble Mn(IV)O₂, resulting in low concentrations of dissolved this compound nerc.ac.uk. Conversely, under anaerobic conditions, Mn(IV) is reduced to the more soluble Mn(II), leading to higher dissolved this compound concentrations in anaerobic groundwaters nerc.ac.uk. Dissolved oxygen concentrations in groundwater tend to decrease with well depth, often leading to higher this compound concentrations in deeper wells nerc.ac.uk.
The mobility of this compound is also influenced by complexation with organic matter. In organic-rich waters, such as peaty soil waters and some strongly reducing aquifers, the mobilization of this compound is increased through complexation with organic acids like humic or fulvic acids nerc.ac.ukgoldschmidt.info.
In engineered systems, such as water treatment processes, understanding this compound speciation is crucial for effective removal coftec.ie. Difficulties in removing this compound from water can arise due to its different characteristics (soluble or insoluble, organically bound or inorganic) coftec.ie.
Data from groundwater surveys highlight the prevalence of elevated this compound concentrations in various regions. For example, a survey in the Indian part of the Bengal Delta reported that 47% of shallow wells and 11% of deep wells exceeded 0.4 mg/L, with a maximum of 6 mg/L nih.gov. Elevated this compound in groundwater is a widespread issue in many countries nerc.ac.uk.
The formation of colloids can also play a significant role in this compound mobility. Studies have shown that the presence of carbon can increase this compound release by hindering colloid aggregation and promoting the reductive dissolution of this compound oxides goldschmidt.info. Carbon-manganese colloid formation increases with increasing molar carbon-to-manganese ratios goldschmidt.info.
Factors Influencing Speciation: pH, Redox Potential, Ligand Availability
The speciation of this compound in environmental systems is primarily governed by pH and redox potential (Eh). who.intresearchgate.neticm.edu.plszif.huinchem.org
pH: pH significantly impacts this compound solubility. The Mn(II) ion is considerably more soluble than Mn(IV) oxides. who.int At lower pH values, Mn(II) tends to dominate in solution. who.intresearchgate.neticm.edu.plszif.hu As pH increases, particularly above 5.5 in non-dystrophic waters, there is an increasing tendency for the formation of less soluble colloidal this compound oxyhydroxides and Mn(IV) oxides. who.intresearchgate.neticm.edu.pl In soils, this compound solubility decreases at pH values above 6, as it forms bonds with organic matter, oxides, and silicates. szif.hu However, high solubility can also occur in anaerobic conditions at pH above 6 or aerobic conditions below pH 5.5. szif.hu
Redox Potential: Redox potential dictates the oxidation state of this compound. Under reducing conditions (low Eh), Mn(II) is the predominant and most stable form, leading to higher solubility and mobility. who.intresearchgate.neticm.edu.plszif.hu In oxidizing environments (high Eh), such as typical shallow aquifers and surface waters, this compound is more likely to be found in its stable oxidized form, generally as the highly insoluble MnO2. szif.hu In neutral conditions, redox potential can have a stronger influence on this compound mobility than pH. szif.hu
Ligand Availability: The presence of various ligands can influence this compound speciation by forming complexes. Anions such as chlorides, nitrates, and sulfates can increase this compound solubility and thus enhance its mobility in aquatic systems. who.int Organic matter in soil can also form bonds with this compound, affecting its solubility and availability. szif.hu In natural water systems, while Mn(II) aqua ions are often dominant, a percentage of this compound can exist as complex species with carbonates and sulfates. researchgate.neticm.edu.pl
Transport and Fate of this compound Species in Environmental Compartments
This compound enters the environment through both natural processes, such as mineral weathering and volcanic activity, and anthropogenic activities, including municipal wastewater discharge, mining, industrial processes (alloy, steel, and iron production), and fossil fuel combustion. who.intinchem.org
Transport of this compound occurs through various pathways:
Atmospheric Transport: this compound is released to the air primarily as particulate matter. The transport and fate of these particles are dependent on factors like size, density, wind speed, and direction. who.intinchem.org
Aquatic Transport: Soluble this compound compounds can be leached from soil into water. who.intinchem.org In aquatic systems, this compound exists mainly as Mn(II) and Mn(IV). who.intinchem.org The movement between these forms is controlled by oxidation and reduction reactions, which can be abiotic or microbially mediated. who.intresearchgate.neticm.edu.pl Dissolved this compound concentrations in natural waters can vary widely depending on the absence or presence of anthropogenic inputs and environmental conditions. who.inticm.edu.pl Higher concentrations may occur during periods of increased stream flow. who.int
Soil Transport: this compound in soil can migrate as particulate matter to air or water, or soluble compounds can be leached. who.int Soil conditions like acidity, wetness, organic matter content, and biological activity significantly influence this compound mobility. szif.hu
Sedimentation: In aquatic systems, particulate this compound oxides can settle into sediments. who.int Sedimentary this compound cycling is influenced by the oxygen content of the overlying water, oxygen penetration into sediments, and benthic organic carbon supply. who.intinchem.org this compound can be remobilized from sediments under reducing conditions. thaiscience.info
Bioconcentration: this compound can be significantly bioconcentrated by aquatic biota at lower trophic levels. who.intinchem.org Bioconcentration factors have been estimated for various organisms, including marine and freshwater plants, phytoplankton, macroalgae, mussels, and fish. who.intinchem.org Uptake by aquatic invertebrates and fish can increase with temperature and decrease with pH. who.int
Advanced Chemical Approaches for this compound Remediation
Remediation of this compound-contaminated water and soil involves various chemical and biological approaches aimed at removing or transforming this compound into less mobile or less toxic forms. Advanced chemical approaches often focus on altering this compound speciation to facilitate its removal. wikipedia.orgnih.govmdpi.com
Physico-Chemical Treatment Mechanisms (e.g., adsorption, oxidation)
Physico-chemical methods are widely employed for this compound removal from water and wastewater. These techniques often involve converting soluble Mn(II) into insoluble forms that can be separated from the water matrix. nih.govmdpi.comresearchgate.netmdpi.com
Oxidation: Chemical oxidation is a common method that utilizes strong oxidizing agents to convert dissolved Mn(II) to less soluble Mn(III) and Mn(IV) oxides. researchgate.netmdpi.comwcwc.caecoeet.com Common oxidants include chlorine, potassium permanganate (B83412), and hydrogen peroxide. researchgate.netwcwc.canumberanalytics.com The resulting this compound oxides can then be removed through physical processes such as filtration or sedimentation. wcwc.caecoeet.com For instance, oxidation followed by filtration is a widely used approach. wcwc.ca Studies have shown that pre-oxidation with permanganate or in-line pre-chlorination can be effective when coupled with microfiltration or ultrafiltration. wcwc.ca
Adsorption: Adsorption involves the removal of this compound ions from aqueous solution by their accumulation on the surface of a solid adsorbent material. nih.govmdpi.comresearchgate.netmdpi.comnih.govtandfonline.com The efficiency of adsorption is influenced by factors such as pH, adsorbent dosage, particle size, contact time, temperature, and initial this compound concentration. nih.gov Modified adsorbents, such as modified zeolite or activated carbon, can exhibit high adsorption capacities for this compound. researchgate.netnih.gov The mechanism can involve physical or chemical adsorption. nih.gov this compound oxide coated media, like greensand, can utilize adsorption followed by oxidation, where soluble Mn(II) is adsorbed onto the oxide surface and subsequently oxidized. mdpi.comwcwc.ca
Precipitation: Chemical precipitation methods, such as hydroxide (B78521) or carbonate precipitation, involve adjusting the pH of the water to promote the formation of insoluble this compound compounds. nih.govresearchgate.netmdpi.com Increasing the pH can convert Mn(II) ions into less soluble hydroxide compounds. mdpi.com Carbonate precipitation can also be used. nih.govmdpi.com While effective, these methods may require the addition of significant amounts of chemicals. mdpi.com
Other Methods: Other physico-chemical techniques include ion exchange, coagulation, and flotation. nih.govmdpi.comresearchgate.net
Bioremediation Mechanisms and Microbial Engineering Strategies
Bioremediation offers an environmentally friendly and potentially cost-effective alternative for this compound removal, utilizing the metabolic capabilities of microorganisms. nih.govmdpi.commdpi.comresearchgate.netresearchgate.netnih.govfrontiersin.org Microorganisms, including bacteria, fungi, and algae, can employ various mechanisms to interact with and remove this compound from contaminated environments. mdpi.commdpi.comresearchgate.netnih.govfrontiersin.org
Key bioremediation mechanisms include:
Biological Oxidation: Many microorganisms, particularly this compound-oxidizing bacteria (MnOB), can catalyze the oxidation of soluble Mn(II) to insoluble Mn(III) and Mn(IV) oxides. nih.govmdpi.commdpi.comresearchgate.net This process can be enzymatic, involving enzymes like multicopper oxidases, or non-enzymatic. researchgate.net The biologically produced this compound oxides (BioMnOx) are often highly reactive and can further facilitate Mn(II) oxidation and removal. researchgate.net Biofiltration systems leveraging MnOB have shown high this compound removal efficiencies, even under natural pH conditions and without chemical oxidants. mdpi.comwcwc.ca Examples of Mn-oxidizing bacteria include Leptothrix discophora, Pseudomonas putida, and Bacillus sp. researchgate.net
Biosorption: This is a passive process where this compound ions bind to the surface structures of microbial cells, such as cell walls, extracellular polymeric substances (EPS), or biofilms. mdpi.comnih.govfrontiersin.org Biosorption does not require metabolic energy and can be a rapid removal mechanism. nih.gov
Bioaccumulation: Some microorganisms can take up and accumulate this compound ions within their cells. mdpi.comnih.govfrontiersin.org This is an active process that depends on the metabolic state of the organism. nih.gov
Microbially Induced Carbonate Precipitation (MICP): Certain microorganisms can create conditions that lead to the precipitation of metal carbonates, including this compound carbonates. nih.govmdpi.comresearchgate.net This process can immobilize this compound in the solid phase. nih.gov
Table 1: Selected this compound Compounds and PubChem CIDs
| Compound Name | Chemical Formula | PubChem CID |
| This compound (elemental) | Mn | 23930 |
| This compound Dioxide | MnO₂ | 14801 |
| Potassium Permanganate | KMnO₄ | 24404 |
| This compound(II) Chloride | MnCl₂ | 24480 |
| This compound(III) Phosphate | MnPO₄ | 14389607 |
| This compound(II) Sulfate (B86663) | MnSO₄ | 24580 |
| This compound(II) Carbonate | MnCO₃ | 11029 |
| This compound(II) Hydroxide | Mn(OH)₂ | 1544860 |
| This compound(II) Pyrophosphate | Mn₂P₂O₇ | 139035187 |
Table 2: Factors Influencing this compound Speciation and Mobility
| Factor | Influence on Mn Speciation/Mobility | Notes |
| pH | Lower pH favors soluble Mn(II); Higher pH favors insoluble Mn(III)/Mn(IV) oxides. who.intresearchgate.neticm.edu.plszif.hu | Solubility decreases above pH 6 in soils due to binding. szif.hu |
| Redox Potential | Lower Eh favors soluble Mn(II); Higher Eh favors insoluble Mn(IV). who.intresearchgate.neticm.edu.plszif.hu | Stronger influence than pH in neutral conditions. szif.hu |
| Ligand Availability | Formation of soluble complexes (e.g., with chlorides, sulfates) increases mobility. who.intresearchgate.neticm.edu.pl | Organic matter can decrease solubility in soils at higher pH. szif.hu |
Advanced Analytical and Computational Methodologies for Manganese Research
Advanced Spectroscopic Techniques for Manganese Speciation and Oxidation State Determination
Spectroscopy plays a vital role in elucidating the electronic and structural properties of this compound compounds, which are intrinsically linked to their chemical behavior and reactivity.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)
X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for determining the oxidation state and local coordination environment of this compound. Mn K-edge XANES spectra exhibit a linear variation with the average oxidation state of this compound ions, allowing for reliable quantification within the range of +2 to +4. dntb.gov.ua For instance, XANES analysis of Mn₃O₄ can estimate the presence of a mixed oxidation state (2.6+), indicating approximately 35% Mn²⁺ and the remaining as Mn³⁺. dntb.gov.ua EXAFS provides quantitative information on coordination number and bond distance of nearest neighbors. dntb.gov.ua
XAS has been successfully applied to this compound speciation in various complex samples, including soils and airborne particulate matter. uni-hannover.deosti.govnih.gov A comprehensive Mn K-edge XAS library of soil Mn species has been compiled, including 32 well-characterized inorganic and organic Mn compounds. uni-hannover.de This library facilitates the identification and quantification of this compound species in environmental samples using techniques like linear combination fit (LCF) and EXAFS shell-fit analysis. uni-hannover.deosti.gov XAS can distinguish between this compound compounds with the same metal and even between different compounds with the same oxidation state. nih.gov Studies on airborne particulate matter have utilized XAS and LCF analysis to characterize this compound oxidation states and speciation, identifying the presence of Mn(II) acetate (B1210297) and Mn(II) oxide in samples. nih.gov
X-ray Emission Spectroscopy (XES) complements XAS by providing additional information on the electronic structure and spin state of metals like this compound. researchgate.net The Kβ₁,₃/Kβ₀ region in Mn Kβ spectra is sensitive to the spin and oxidation states of 3d metals. researchgate.net Studies on this compound model compounds indicate that the shift of the Kβ₁,₃ peak is a more reliable measure of the oxidation state than XANES in some cases. researchgate.net Both XAS and XES provide complementary insights into this compound oxidation and structural symmetry. researchgate.net These techniques are particularly valuable for studying this compound in complex biological systems like the oxygen-evolving complex in Photosystem II, providing structural and oxidation-state information. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: Continuous Wave and Pulsed Techniques
Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying paramagnetic this compound species, which include Mn²⁺ (S=5/2), Mn³⁺ (S=2), and Mn⁴⁺ (S=3/2). Both continuous wave (CW) and pulsed EPR techniques provide valuable information about the electronic structure, spin state, and local environment of this compound ions.
CW EPR spectra can reveal changes in the this compound environment, such as those occurring during phase transitions in doped materials. rsc.org Spectral simulations of CW EPR spectra can be used to determine parameters like zero-field splitting, which provides insights into the deformation of coordination octahedra around this compound. rsc.org CW EPR has been used to study Mn²⁺ ions in various materials, including hybrid formate (B1220265) frameworks and diluted magnetic semiconductors like CdSe/(Cd,Mn)S nanoplatelets. rsc.orgbilkent.edu.trresearchgate.net These studies can differentiate between this compound ions in different locations, such as inside the shell or at the surface of nanoplatelets, based on their hyperfine structure. bilkent.edu.tr
Pulsed EPR techniques, such as electron spin echo (ESE) and electron nuclear double resonance (ENDOR), offer advantages over CW EPR by providing access to spin relaxation dynamics and measuring weak interactions that might be obscured by inhomogeneous broadening in CW spectra. bilkent.edu.trscilit.com Pulsed EPR studies can yield detailed electronic structure descriptions and aid in assigning the chemical environment surrounding the paramagnetic center. nih.gov Multifrequency pulsed EPR studies performed at different frequencies (e.g., 9, 31, and 130 GHz) can be used to distinguish the nature of the first ligand sphere around Mn²⁺. nih.gov Pulsed ENDOR experiments, particularly ¹H and ⁵⁵Mn ENDOR, can provide information on the interactions between this compound ions and surrounding nuclei, allowing for the estimation of distances to ligands. bilkent.edu.trscilit.com These techniques have been applied to biologically relevant this compound complexes, including Mn²⁺ adducts with nucleotides like ATP and GMP, and the Mn²⁺-bound form of the hammerhead ribozyme. nih.gov
Nuclear Magnetic Resonance (NMR) Studies of Paramagnetic this compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy, while typically challenging for paramagnetic systems due to broadened signals, can provide unique insights into the structure and dynamics of paramagnetic this compound complexes by exploiting the effects of the unpaired electrons. Paramagnetic Relaxation Enhancement (PRE) and pseudocontact shifts (PCS) are key effects utilized in paramagnetic NMR studies. nih.gov
Paramagnetic relaxation enhancement (PRE) can be used to probe guest binding and exchange in metallohosts, such as paramagnetic this compound(III) porphyrin macrocycles. nih.gov By analyzing the PRE effect, researchers can study the threading and binding of guest molecules, including polymeric ones, to these this compound complexes. nih.gov NMR studies can determine binding constants and dethreading activation parameters, providing information on the interactions between the paramagnetic metal center and the guest. nih.gov
NMR spectroscopy has also been used to study the binding of paramagnetic Mn²⁺ ions to biomolecules like tRNA-derived acceptor arm duplexes. oup.com Proton NMR can act as a probe to analyze the divalent metal ion binding capability of these RNA structures, particularly investigating the role of structural modifications induced by GU wobble base pairs in creating metal ion binding sites. oup.com The chemical shift and nuclear relaxation are greatly influenced by the presence of unpaired electrons in paramagnetic systems, and these properties can be utilized to gain insight into exchange and binding processes. nih.govnih.gov
Raman and Infrared Spectroscopies for Vibrational Fingerprinting
Raman and Infrared (IR) spectroscopies are vibrational spectroscopic techniques that provide characteristic "fingerprints" of molecules based on their vibrational modes. These techniques are valuable for identifying chemical bonds, functional groups, and the structure of this compound compounds and their interactions. acs.orgnih.gov
IR and Raman spectroscopy can be used for the comprehensive analysis and easy characterization of this compound species, such as this compound(II) oxalates hydrates. acs.org DFT calculations can support the interpretation of experimental IR and Raman spectra, providing insights into intermolecular effects. acs.org Cluster analysis of vibrational spectra can reveal structural relationships between different this compound compounds and serve as fingerprints for specific types of complexes. acs.org
These techniques are also applied to the study of this compound-containing biomolecules, such as this compound superoxide (B77818) dismutase (MnSOD). researchgate.netmdpi.com Raman and FT-IR spectra of MnSOD can provide information about its secondary structure composition, such as the presence of α-helix and β-sheet structures, which can be in agreement with crystallographic data. researchgate.net While Raman spectroscopy generally provides label-free spectral signatures and insights into protein structure and conformational changes, it can face challenges with weak signals, particularly for small quantities of molecular samples. researchgate.netmdpi.com Surface-enhanced Raman spectroscopy (SERS) can enhance spectral intensities, enabling the identification of molecular vibrations with high sensitivity, even at low sample amounts. researchgate.netmdpi.com
High-Resolution Mass Spectrometry for this compound-Containing Biomolecules
High-resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the identification and characterization of this compound-containing biomolecules. HRMS provides accurate molecular weight measurements and fragmentation information, enabling the confident assignment of molecular formulas and detailed structural elucidation. mdpi.commdpi.com
HRMS, often coupled with soft ionization techniques like electrospray ionization (ESI-MS), is used to study this compound complexes and their interactions with biomolecules. diva-portal.orgacs.org ESI-MS can directly observe controlled assemblies of unsymmetrical this compound-Anderson polyoxometalate clusters in solution, providing crucial supporting information for structural determination. acs.org The high sensitivity of MS allows for the analysis of low-level analytes in complex matrices, which is particularly important for studying biomolecules present in biological samples. mdpi.com
For this compound-containing biomolecules, HRMS can be coupled with separation techniques to analyze complex biological samples. For example, two-dimensional liquid chromatography coupled to ICP-MS and ESI-MS has been used for the speciation of this compound binding to biomolecules in pine nuts. nih.gov This approach allowed for the identification of this compound species like Mn-citrate and MnCl₂ by retention time matching and confirmation by nanoelectrospray ionization quadrupole time-of-flight mass spectrometry (nESI-QqTOF-MS). nih.gov HRMS is essential for the characterization of proteins, providing accurate mass detection and enabling the study of post-translational modifications. mdpi.com
Hyphenated Chromatographic and Electrochemical Methods for Complex Sample Analysis
Hyphenated techniques, which combine separation methods with sensitive and selective detection principles, are essential for the analysis of this compound species in complex samples. The coupling of chromatographic and electrochemical methods with detection techniques like mass spectrometry or atomic spectroscopy provides enhanced capabilities for separation, identification, and quantification. researchgate.netuni-regensburg.deicm.edu.plchromatographyonline.com
Chromatographic methods, such as liquid chromatography (LC) and capillary electrophoresis (CE), are widely used for separating this compound species in complex matrices. researchgate.netuni-regensburg.deicm.edu.plresearchgate.net These separation techniques can be coupled with various detectors, including UV-Vis spectrometry, inductively coupled plasma mass spectrometry (ICP-MS), and electrochemical detectors. nih.govicm.edu.plresearchgate.net
Hyphenated techniques like LC-ICP-MS and CE-ICP-MS are particularly valuable for this compound speciation in environmental and biological samples. nih.govicm.edu.plresearchgate.net ICP-MS provides element-specific detection with high sensitivity. researchgate.net CE-ICP-MS offers fast separation and minimizes contact with a stationary phase, which can affect species stability. researchgate.net This hyphenation has been used to study this compound species in liver extracts, identifying compounds like arginase, Mn-transferrin, and Mn-albumin. researchgate.net Size exclusion chromatography (SEC) coupled to ICP-MS is used to separate this compound species based on their molecular weight, providing insights into how this compound is associated with different molecular fractions in biological samples. nih.govresearchgate.net
Electrochemistry can be coupled online with separation techniques and mass spectrometry (EC-MS) to study the redox behavior of this compound compounds and identify electrochemical reaction products. diva-portal.orguni-regensburg.de EC-ESI-MS has been used to investigate the oxidation states of this compound complexes relevant to artificial photosynthesis. diva-portal.org This hyphenation allows for the generation and detection of oxidation and reduction products before they undergo further reactions, providing a powerful tool for studying reaction mechanisms. diva-portal.org
Hyphenated methods offer extremely low limits of detection and quantification, high precision, and repeatability for the analysis of complex samples containing this compound in various speciation forms. icm.edu.plchromatographyonline.com The selection of the appropriate hyphenated method depends on the nature of the analyte, the required sensitivity, and the available instrumentation. icm.edu.plchromatographyonline.com
HPLC-ICP-MS for this compound Speciation Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the separation and quantification of different chemical forms, or species, of this compound in a sample. ljmu.ac.uktandfonline.comrsc.org This hyphenated technique combines the separation capabilities of HPLC with the sensitive and element-specific detection of ICP-MS. ljmu.ac.uk
HPLC separates the different this compound species based on their chemical properties and interactions with the stationary and mobile phases. The separated species then enter the ICP-MS, where they are ionized and detected based on their mass-to-charge ratio. This allows for the identification and quantification of individual this compound species, even at trace concentrations. ljmu.ac.ukrsc.org
Studies have utilized HPLC-ICP-MS for the speciation of this compound in various matrices, including water samples. ljmu.ac.uktandfonline.comljmu.ac.ukuj.edu.pl For example, this technique has been applied to differentiate between Mn(II) and Mn(VII) species in water, which is important for understanding this compound behavior in water treatment processes. ljmu.ac.uktandfonline.comljmu.ac.uk Challenges such as the conversion of Mn(VII) to Mn(II) during the separation process can influence quantification, highlighting the need for method optimization. tandfonline.com The method has shown good linearity and recovery for this compound species in water samples. ljmu.ac.uk
Electrochemical Methods for this compound Redox State Determination
Electrochemical methods are valuable tools for studying the redox chemistry of this compound and determining its oxidation states in various compounds and environments. These methods involve applying a potential to a sample and measuring the resulting current, or measuring the potential of a system under specific conditions.
This compound can exist in multiple oxidation states, including +2, +3, +4, +6, and +7. nih.govwikipedia.orgatamanchemicals.com Electrochemical techniques such as cyclic voltammetry, square wave voltammetry, and chronoamperometry can be used to investigate the redox transitions between these states. By analyzing the resulting voltammograms or current-time curves, researchers can gain information about the formal potential of the redox couple, the kinetics of electron transfer, and the stability of different this compound species.
These methods are particularly useful for studying this compound in catalytic systems, where changes in oxidation state are central to the catalytic cycle. They can also be applied to characterize this compound compounds, such as this compound oxides, and to study this compound behavior in environmental or biological systems.
Computational Chemistry Approaches for this compound Systems
Computational chemistry plays a vital role in complementing experimental studies of this compound by providing insights into electronic structure, reaction mechanisms, and interactions at the atomic and molecular level. ccspublishing.org.cnnih.govresearchgate.netmdpi.com Various computational techniques are employed, ranging from electronic structure calculations to molecular simulations.
Density Functional Theory (DFT) Studies of Electronic Structure, Reactivity, and Catalytic Mechanisms
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and properties of molecules and materials. mdpi.comumn.edu In this compound research, DFT calculations are extensively applied to investigate the electronic configuration of this compound ions in different coordination environments and oxidation states. ccspublishing.org.cnrsc.org These calculations can provide information about spin states, charge distribution, and bonding interactions, which are crucial for understanding this compound reactivity. ccspublishing.org.cnumn.edursc.org
DFT is also a powerful tool for exploring reaction mechanisms involving this compound, particularly in catalysis. ccspublishing.org.cnmdpi.comrsc.orgresearchgate.net By calculating the energy profiles of different reaction pathways, researchers can identify transition states, determine activation energies, and elucidate the elementary steps involved in this compound-catalyzed reactions. ccspublishing.org.cnmdpi.comresearchgate.net This includes studies on the activation of small molecules and the mechanisms of organic transformations catalyzed by this compound complexes. ccspublishing.org.cnresearchgate.net The choice of functional in DFT calculations can impact the results, and different functionals may predict different ground spin states, highlighting the importance of selecting appropriate methods and validating results against experimental data. rsc.orgmdpi.com
DFT studies have provided insights into the coordination environment of this compound catalysts and how it affects their activity and redox potential. rsc.org For instance, DFT has been used to study the mechanism of hydroarylation catalyzed by homogeneous Mn(I) catalysts and the p-xylene (B151628) oxidation process involving Mn(II) and Mn(III) species. rsc.org
Molecular Dynamics Simulations of this compound-Protein Interactions and Ion Transport
Molecular Dynamics (MD) simulations are computational techniques that simulate the movement of atoms and molecules over time. These simulations are invaluable for studying the dynamic behavior of this compound in biological systems, particularly its interactions with proteins and its role in ion transport. nih.govcellphysiolbiochem.commdpi.com
MD simulations can provide insights into the binding sites of this compound ions in proteins, the conformational changes that occur upon this compound binding, and the pathways through which this compound ions are transported across membranes by proteins like Nramp transporters. nih.govresearchgate.net By simulating the system over a period, researchers can observe how this compound ions interact with amino acid residues, water molecules, and other components of the biological environment. nih.govresearchgate.net These simulations can reveal the dynamics of metal coordination spheres and the role of protein flexibility in this compound transport. nih.gov
Parameters for molecular dynamics simulations of this compound-containing metalloproteins have been developed to accurately model the interactions between this compound ions and protein residues within various force fields. researchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Enzyme Active Sites
Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are hybrid computational methods that combine the accuracy of quantum mechanics (QM) for a specific region of interest with the computational efficiency of molecular mechanics (MM) for the rest of the system. researchgate.netmdpi.comnih.govrsc.org This approach is particularly well-suited for studying enzymatic reactions involving this compound, where the chemical transformation occurs in a localized active site (treated with QM) while the surrounding protein environment and solvent influence the reaction (treated with MM). researchgate.netmdpi.comrsc.org
In QM/MM simulations of this compound-containing enzymes, the this compound ion and the directly coordinating ligands within the active site are typically included in the QM region, where electronic structure calculations are performed. nih.govacs.org The rest of the enzyme and surrounding solvent molecules are treated with classical force fields. researchgate.netmdpi.com This allows for the accurate description of bond breaking and formation events, as well as polarization and charge transfer effects within the active site, while accounting for the influence of the protein environment. mdpi.comrsc.org
QM/MM calculations have been applied to study the mechanisms of various enzymatic reactions catalyzed by this compound-dependent enzymes. nih.gov These studies can provide detailed information about transition states, reaction pathways, and the role of specific amino acid residues in catalysis. mdpi.comrsc.org Challenges in QM/MM include the proper definition of the QM region and the interface between the QM and MM parts of the system. mdpi.comrsc.org
Machine Learning and AI Applications in this compound Chemistry Prediction
Machine Learning (ML) and Artificial Intelligence (AI) techniques are increasingly being applied in this compound chemistry to analyze large datasets, predict properties, and accelerate the discovery of new this compound-based materials and catalysts. researchgate.netmdpi.comresearchgate.netacs.orgacs.org
ML models can be trained on experimental or computational data to predict various properties of this compound compounds, such as their stability, reactivity, electronic structure, or catalytic activity. researchgate.netmdpi.comresearchgate.net These models can identify complex relationships between structural features and properties that may not be apparent through traditional methods. mdpi.comresearchgate.net
Applications of ML in this compound chemistry include predicting the concentration of this compound in environmental samples based on various parameters mdpi.comresearchgate.netacs.orgacs.org and the discovery of new this compound-based magnetic materials by predicting their magnetization and formation energy. researchgate.net ML can help to narrow down the vast number of potential candidates for further investigation using more computationally expensive methods like DFT. researchgate.net Different ML algorithms and input parameters can influence the accuracy of the predictions. mdpi.comresearchgate.netacs.org
Data Table
While the request asked for interactive data tables, standard tables are provided here due to format limitations. Specific detailed research findings in the search results were often presented within the text or figures of the papers rather than in easily extractable standalone tables covering broad aspects of this compound. The tables below summarize some general properties and PubChem CIDs of relevant this compound species mentioned.
| Compound Name | Chemical Formula | PubChem CID | Appearance |
| This compound | Mn | 23930 | Silvery solid |
| This compound Dioxide | MnO₂ | 14801 | Brown-black solid |
| This compound(II) Sulfate (B86663) | MnSO₄ | 24580 | Pale pink solid |
| This compound(II) Sulfate Monohydrate | MnSO₄·H₂O | 177577 | Light red powder |
| This compound(II) Chloride | MnCl₂ | 24480 | Pink solid (hydrated forms) |
| This compound(II) Chloride Tetrahydrate | MnCl₂·4H₂O | 643989 | Pink to red solid |
| This compound(II) Sulfide | MnS | 87809 | |
| This compound(III) Phosphate | MnPO₄ | 14389607 | Purple solid (anhydrous) |
Future Directions and Emerging Research Areas in Manganese Chemistry
Rational Design of Next-Generation Manganese-Containing Materials for Energy and Sensing
This compound and its compounds are critical components in the development of advanced materials for energy storage and sensing applications. Future research is focused on the rational design of novel this compound-containing materials with enhanced performance and functionality.
In the realm of energy storage, this compound-based cathodes are being actively investigated as sustainable alternatives to cobalt-based materials in lithium-ion batteries (LIBs). cas.org this compound offers potential for high energy density, improved safety, and is more abundant and less environmentally damaging to extract than cobalt. cas.org Challenges such as low coulombic efficiency, capacity fading, and stability are being addressed through the design of innovative this compound-based cathode materials, including disordered rock salts (DRX) and high lithium, this compound (HLM) cathode active materials (CAM). cas.orglbl.govfastmarkets.com Research shows that this compound-based DRX materials can perform well even with larger particle sizes than previously thought, potentially simplifying manufacturing processes. lbl.gov this compound oxides (MnxOy) are also being explored for supercapacitor applications due to their high theoretical capacitance, affordability, and low toxicity. mdpi.comresearchgate.net The valorization of this compound oxide mining waste for use as cathode material in zinc-ion batteries is another promising avenue for sustainable energy storage. mdpi.com
For sensing applications, this compound oxides, particularly this compound(III) oxide (Mn2O3), are being investigated as effective electrode materials for electrochemical sensors. researchgate.netmineralmilling.comresearchgate.net Future research aims to optimize the design and morphology of Mn2O3-based electrodes and integrate them with conductive species to improve sensing performance. researchgate.net this compound sesquioxide (Mn2O3) is also being explored in gas sensors for detecting substances like liquefied petroleum gas (LPG) and formaldehyde, often in combination with other metal oxides like zinc oxide (ZnO). mineralmilling.com The development of portable, easy-to-use sensors capable of detecting this compound in biological samples, such as blood, is also an active area of research. uic.edu
Integration of Multi-Omics and Systems Biology Approaches in this compound Homeostasis and Mechanistic Toxicology
Understanding the complex biological roles of this compound, including its homeostasis and toxicology, is crucial for assessing its impact on human health and the environment. Future research is increasingly integrating multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) and systems biology to gain a holistic understanding of how organisms handle this compound.
These integrated approaches can reveal the dynamic cellular and molecular responses to varying this compound levels. For example, multi-omics studies have shown that elevated this compound can upregulate metabolic pathways in the brain and liver, including the kynurenine (B1673888) pathway of tryptophan metabolism, which is linked to neuroactive metabolites and neurological function. nih.govpnas.org Such research helps identify the underlying mechanisms of this compound-induced toxicity and potential therapeutic targets. nih.govpnas.org Future directions involve applying these comprehensive approaches to further elucidate the intricate networks involved in this compound transport, distribution, and detoxification, as well as its role as an essential trace element and enzyme cofactor. nih.govresearchgate.net
Theoretical Advances in Understanding Complex this compound Redox and Spin State Phenomena
Theoretical chemistry plays a vital role in understanding the electronic structure, redox behavior, and spin states of this compound complexes, which are critical for their function in catalysis, materials science, and biology. Future research is focused on developing advanced theoretical methods to accurately model and predict these complex phenomena.
This compound exhibits a wide range of oxidation states and spin configurations, making theoretical descriptions challenging. mdpi.comaip.org Research involves using sophisticated computational techniques such as density functional theory (DFT), multiconfigurational wave function theory, and coupled cluster theory to study the electronic structure and spin-state energetics of this compound complexes. mdpi.comnih.govsci-hub.seepa.govacs.orgrsc.org These studies aim to understand factors influencing spin-state changes, such as ligand field symmetry, and to accurately reproduce experimental data. mdpi.comnih.gov Theoretical advances are crucial for the rational design of new this compound-based materials and catalysts with desired electronic and magnetic properties. aps.org
Biomimetic Approaches to this compound-Dependent Biological Processes
Nature utilizes this compound in several critical biological processes, most notably in the oxygen-evolving complex (OEC) of Photosystem II, where it catalyzes the oxidation of water to oxygen during photosynthesis. acs.orgnih.gov Future research is employing biomimetic approaches to synthesize model complexes that mimic the structure and function of these biological this compound sites.
These biomimetic studies provide insights into the mechanisms of this compound-dependent enzymes and aim to develop artificial catalysts for challenging reactions like water oxidation. acs.orgnih.gov Researchers are synthesizing synthetic this compound clusters and complexes that replicate aspects of the OEC to understand how plants efficiently produce oxygen from water. acs.orgufl.edu This research has implications for developing artificial photosynthesis systems for solar fuel production. nih.gov Biomimicry also extends to developing materials inspired by biological processes for applications such as nutrient uptake in plants and mineral processing using microorganisms. chap-solutions.co.ukasknature.org
Q & A
Q. How to address reproducibility issues in this compound-catalyzed organic synthesis reactions?
- Methodological Answer : Standardize catalyst activation (e.g., calcination temperature for MnO₂) and monitor via X-ray diffraction (XRD). Use Design of Experiments (DoE) to test robustness across parameter ranges. Report turnover numbers (TON) and frequencies (TOF) with 95% confidence intervals to quantify variability .
Data Presentation Guidelines
- Tables : Include raw data (e.g., ICP-MS concentrations) in appendices; processed data (normalized means ± SEM) in main text.
- Figures : Use heatmaps for omics data, dose-response curves with shaded confidence bands, and ternary plots for speciation results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
